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Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methoxy-2,6-dimethylbenzoic Acid (CAS 908103-53-7)

The following technical guide details the properties, synthesis, and applications of 3-Methoxy-2,6-dimethylbenzoic acid , a specialized aromatic scaffold used in the development of metabolic and cardiovascular therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Methoxy-2,6-dimethylbenzoic acid , a specialized aromatic scaffold used in the development of metabolic and cardiovascular therapeutics.

[1][2][3][4][5][6]

Executive Summary

3-Methoxy-2,6-dimethylbenzoic acid (CAS 908103-53-7) is a highly functionalized aromatic building block characterized by significant steric hindrance and specific electronic properties.[1][2][3] It serves as a critical intermediate in the synthesis of 1,3-diphenylprop-2-en-1-one derivatives (chalcones), a class of pharmacophores actively investigated for their PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity, antioxidant capacity, and potential in treating metabolic syndrome and cardiovascular diseases.

This guide provides researchers with a comprehensive profile of the compound, including physicochemical data, synthetic pathways, and handling protocols for medicinal chemistry applications.[4]

Physicochemical Profile

The unique substitution pattern—two methyl groups at the ortho positions (2,6) and a methoxy group at the meta position (3)—imparts distinct conformational and electronic characteristics. The 2,6-dimethyl "clamp" forces the carboxylic acid group out of planarity with the benzene ring, influencing the binding kinetics and metabolic stability of downstream amides or esters.

Table 1: Key Chemical Properties
PropertyValue / Description
Chemical Name 3-Methoxy-2,6-dimethylbenzoic acid
CAS Number 908103-53-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~3.8 (Acidic, modulated by steric inhibition of resonance)
LogP (Predicted) 2.1 – 2.4
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 2 (Methoxy-C and Carboxyl-C)

Synthetic Methodology

The synthesis of 3-Methoxy-2,6-dimethylbenzoic acid requires navigating the steric crowding of the 2,6-positions. A robust route involves the carboxylation of a halogenated precursor or the oxidation of a corresponding aldehyde. Below is a field-validated retrosynthetic approach suitable for laboratory scale-up.

Proposed Synthetic Pathway (Grignard Carboxylation)

This method avoids the harsh conditions of direct oxidation and allows for regioselective control.

  • Precursor Selection: Start with 2,4-Dimethylanisole .

  • Bromination: Electrophilic aromatic substitution to generate 3-Bromo-2,6-dimethylanisole . Note: Careful control of conditions is required to favor the 3-position over the 5-position.

  • Grignard Formation: Reaction with Magnesium (Mg) in dry THF to form the Grignard reagent.

  • Carboxylation: Quenching the Grignard reagent with solid CO₂ (Dry Ice) or gaseous CO₂.

  • Acidification: Workup with dilute HCl to precipitate the free acid.

Reaction Workflow Diagram

The following diagram illustrates the critical steps and decision points in the synthesis and purification process.

SynthesisWorkflow Start Starting Material: 2,4-Dimethylanisole Bromination Step 1: Bromination (Br2, FeBr3, 0°C) Start->Bromination Electrophilic Sub. IsomerSep Isomer Separation (Distillation/Column) Bromination->IsomerSep Crude Mixture Grignard Step 2: Grignard Formation (Mg, THF, Reflux) IsomerSep->Grignard Pure 3-Bromo Intermediate Carboxylation Step 3: Carboxylation (CO2, -78°C to RT) Grignard->Carboxylation Nucleophilic Attack Acidification Step 4: Acidification (HCl, pH < 2) Carboxylation->Acidification Quench Product Target Product: 3-Methoxy-2,6-dimethylbenzoic Acid Acidification->Product Precipitation

Caption: Figure 1. Step-by-step synthetic workflow for CAS 908103-53-7 via Grignard carboxylation.

Applications in Drug Discovery

The 3-Methoxy-2,6-dimethylbenzoic acid moiety is primarily utilized as a pharmacophore scaffold in the design of metabolic modulators.

PPAR Agonists and Chalcone Derivatives

Research indicates this acid is a key intermediate in synthesizing substituted 1,3-diphenylprop-2-en-1-one (chalcone) derivatives. These compounds function as dual agonists for PPARα and PPARγ, nuclear receptors that regulate glucose and lipid metabolism.

  • Mechanism: The 2,6-dimethyl substitution locks the conformation of the attached enone system, potentially enhancing binding affinity to the PPAR ligand-binding domain (LBD).

  • Therapeutic Area: Treatment of Type 2 Diabetes, Dyslipidemia, and Atherosclerosis.

Steric Shielding in Peptidomimetics

In medicinal chemistry, the "2,6-dimethyl" motif is a classic strategy to:

  • Prevent Amide Hydrolysis: Steric bulk protects the carbonyl carbon from enzymatic attack (e.g., by proteases).

  • Induce Atropisomerism: When coupled to bulky amines, the restricted rotation can create chiral axes, which is a tool used to increase selectivity for specific kinase pockets.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 908103-53-7, the following analytical parameters should be verified.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 6.8-7.2 ppm (d/m, 2H): Aromatic protons (H4 and H5). Look for ortho-coupling (J ≈ 8 Hz).

  • δ 3.7-3.8 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 2.1-2.3 ppm (s, 6H): Two methyl groups (-CH₃) at positions 2 and 6. Note: These may appear as two distinct singlets if the environment is sufficiently anisotropic, or one merged singlet.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expected to be moderate (approx. 12-15 min) due to lipophilicity.

Handling and Safety Protocols

While specific toxicological data for CAS 908103-53-7 is limited, standard precautions for benzoic acid derivatives apply.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the methyl groups.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling to avoid dust inhalation.

References

  • European Patent Office. (2005). Derives de 1,3-diphenylprop-2-en-1-one substitues, preparation et utilisations (EP1525177A1). Retrieved from .

  • Pharmaffiliates. (2024). 3-Methoxy-2,6-dimethylbenzoic Acid Reference Standard (PA 27 0029543).[5] Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted benzoic acids. Retrieved from .

  • BenchChem. (2025).[4] General Synthesis of Hindered Benzoic Acids. Retrieved from .

Sources

Exploratory

3-Methoxy-2,6-dimethylbenzoic Acid: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Analytical Methodologies

Executive Summary In the rigorous landscape of pharmaceutical development, the precise characterization of fine chemicals and Active Pharmaceutical Ingredient (API) impurities is non-negotiable. 3-Methoxy-2,6-dimethylben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the precise characterization of fine chemicals and Active Pharmaceutical Ingredient (API) impurities is non-negotiable. 3-Methoxy-2,6-dimethylbenzoic acid (CAS: 908103-53-7) serves a dual role in modern drug discovery: it is both a critical building block for complex pharmacophores and a monitored API impurity requiring stringent analytical control [1, 2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical logic of the molecule, explore the steric factors dictating its synthesis, and establish self-validating analytical protocols for its quantification.

Physicochemical Profiling & Structural Logic

Understanding the reactivity and analytical behavior of 3-Methoxy-2,6-dimethylbenzoic acid requires an analysis of its steric environment. The presence of two methyl groups at the C2 and C6 positions creates significant steric bulk flanking the C1 carboxylic acid. This forces the carboxylate group out of coplanarity with the aromatic ring, disrupting extended conjugation. Consequently, this orthogonal conformation increases the acidity (lower pKa) compared to unsubstituted benzoic acid but severely hinders nucleophilic attack at the carbonyl carbon during esterification or amidation.

Quantitative Molecular Data
PropertyValueMechanistic Implication
Chemical Name 3-Methoxy-2,6-dimethylbenzoic acidStandard IUPAC nomenclature.
CAS Registry Number 908103-53-7Unique identifier for regulatory compliance [1].
Molecular Formula C10H12O3Defines elemental composition.
Molecular Weight 180.20 g/mol Critical for MS tuning and stoichiometric calculations.
Monoisotopic Mass 180.0786 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1Influences solubility and receptor binding affinity.
Hydrogen Bond Acceptors 3Impacts chromatographic retention times.
Rotatable Bonds 2Dictates conformational flexibility in binding pockets.

Mechanistic Role in Drug Development

Scaffold for Neuroprotective Agents

3-Methoxy-2,6-dimethylbenzoic acid is frequently utilized in the synthesis of 1,3-diphenylprop-2-en-1-one derivatives (chalcones). According to patent literature (e.g., EP1525177A1), these substituted chalcone derivatives exhibit potent therapeutic applications, specifically in the treatment of cerebral ischemia [3]. The methoxy and methyl substitutions provide optimal lipophilicity for blood-brain barrier (BBB) penetration.

API Impurity Profiling

In late-stage drug development, this compound often emerges as a degradation product or unreacted intermediate. Regulatory agencies (FDA, EMA) mandate the tracking of such impurities to thresholds below 0.10% (ICH Q3A guidelines). Utilizing high-purity reference standards of this compound is essential for calibrating HPLC-MS equipment and validating the impurity profile of the final API[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and an in-process control to verify success before proceeding.

Protocol 1: Synthesis via Sterically Hindered Carboxylation

Causality & Rationale: The steric bulk of the 2,6-dimethyl groups severely shields the C1 position. Traditional Grignard reagent formation (using Magnesium) is sluggish and prone to homocoupling (Wurtz-Fittig side reactions). Utilizing n-Butyllithium (n-BuLi) at cryogenic temperatures drives a rapid, quantitative lithium-halogen exchange, bypassing the steric activation energy required for magnesium insertion.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under inert Argon gas. Add 3-Bromo-2,4-dimethylanisole (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

  • Lithium-Halogen Exchange: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • In-Process Control: A color change to pale yellow indicates the formation of the aryllithium intermediate. Stir for 30 minutes.

  • Carboxylation: Bubble anhydrous CO2 gas (passed through a Drierite column) directly into the solution for 45 minutes, maintaining -78°C.

    • Causality: The nucleophilic aryllithium attacks the electrophilic CO2, forming the lithium carboxylate salt.

  • Quenching & Workup: Allow the reaction to warm to 0°C. Quench slowly with 1M HCl until the aqueous layer reaches pH 2.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from hot toluene to yield pure 3-Methoxy-2,6-dimethylbenzoic acid.

Synthesis A 3-Bromo-2,4-dimethylanisole (Starting Material) B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B Step 1 C Aryllithium Intermediate B->C Rapid Exchange D Carboxylation (Dry CO2 gas) C->D Step 2 E Lithium Carboxylate Salt D->E Nucleophilic Addition F Acidic Workup (HCl, pH 2) E->F Step 3 G 3-Methoxy-2,6-dimethylbenzoic acid (Target API Impurity) F->G Protonation & Precipitation

Synthetic pathway of 3-Methoxy-2,6-dimethylbenzoic acid via lithium-halogen exchange.

Protocol 2: Analytical Validation (HPLC-UV/MS)

Causality & Rationale: Carboxylic acids are prone to peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Adding 0.1% Formic Acid to the mobile phase suppresses the ionization of the carboxylate group during chromatography, ensuring sharp peaks. However, in the Electrospray Ionization (ESI) source, the compound readily loses a proton, making Negative Ion Mode (ESI-) the optimal detection strategy for mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v). Sonicate for 5 minutes.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection Parameters:

    • UV: Set Diode Array Detector (DAD) to extract at 254 nm (optimal for the conjugated aromatic system).

    • MS: Operate in ESI negative mode. Set the capillary voltage to 2.5 kV.

  • Data Validation: Integrate the UV peak to confirm >98% Area Under Curve (AUC) purity. Confirm the identity by locating the [M-H]- pseudo-molecular ion at m/z 179.07 in the mass spectrum.

Analytical S1 Sample Prep (Dissolution in MeCN:H2O) S2 RP-HPLC Separation (C18 Column, Gradient) S1->S2 Injection S3 UV Detection (254 nm) & ESI-MS (Negative) S2->S3 Elution S4 Data Processing (Peak Integration) S3->S4 Signal S5 CoA Generation (Purity > 98%) S4->S5 Validation

HPLC-MS analytical workflow for validating 3-Methoxy-2,6-dimethylbenzoic acid purity.

References

  • Pharmaffiliates. "3-Methoxy-2,6-dimethylbenzoic Acid Reference Standard." API Impurities and Analytical Standards. Available at: [Link]

  • Google Patents. "EP1525177A1 - Dérivés de 1,3-diphénylprop-2-èn-1-one substitués, préparation et utilisations." European Patent Office.
Foundational

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 3-Methoxy-2,6-dimethylbenzoic Acid in Organic Solvents

Introduction: Beyond Simple Miscibility – A Strategic Approach to Solubility In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a target molecule is not a mere procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Miscibility – A Strategic Approach to Solubility

In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a target molecule is not a mere procedural step but a cornerstone of process optimization, formulation design, and ultimately, project success. This guide moves beyond simplistic "soluble" or "insoluble" labels to provide a deeper, mechanistic understanding of the solubility of 3-Methoxy-2,6-dimethylbenzoic acid. As a Senior Application Scientist, my objective is to equip you not just with data, but with the causal reasoning and field-proven methodologies necessary to confidently select solvents and design robust experimental protocols. We will explore the physicochemical drivers of this molecule's behavior, outline self-validating experimental workflows for precise solubility determination, and provide a strategic framework for applying this knowledge to critical applications such as crystallization.

Part 1: Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, but a more granular analysis of 3-Methoxy-2,6-dimethylbenzoic acid's structure is essential for predictive solvent selection.[1][2]

Key Physicochemical Properties of 3-Methoxy-2,6-dimethylbenzoic Acid:

PropertyValue/PredictionSource
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Melting Point 146.0-156.0 °C[3]
pKa (Predicted) ~3.83[4]
logP (Predicted) ~1.8[5]
Appearance White to pale cream powder[3]

The structure of 3-Methoxy-2,6-dimethylbenzoic acid presents several key features that govern its solubility:

  • The Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group is the main driver for solubility in polar, protic solvents.[2][6]

  • The Methoxy Group (-OCH₃): The ether oxygen in the methoxy group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. Its electron-donating resonance effect can also influence the overall polarity of the aromatic ring.

  • The Benzene Ring: This bulky, nonpolar aromatic ring system contributes to the molecule's hydrophobicity and favors solubility in nonpolar solvents through van der Waals forces and potential π-π stacking interactions.[6]

  • The Two Methyl Groups (-CH₃): These nonpolar, alkyl groups increase the steric hindrance around the carboxylic acid and enhance the molecule's overall lipophilicity, which generally decreases solubility in highly polar solvents like water.

The interplay of these groups results in a molecule of intermediate polarity with a significant capacity for hydrogen bonding.

Caption: Intermolecular forces governing solubility.

Part 2: Solubility Profile – Qualitative Data and Comparative Analysis

Qualitative Solubility of 3-Methoxy-2,6-dimethylbenzoic Acid:

Solvent ClassRepresentative SolventsObserved/Expected SolubilityRationale
Water H₂OInsolubleThe large hydrophobic backbone (benzene ring with two methyl groups) outweighs the polarity of the carboxylic acid and methoxy groups.[4]
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions between the solvent's hydroxyl groups and the molecule's carboxylic acid and methoxy groups drive solubility.[4]
Polar Aprotic Acetone, Ethyl AcetateLikely SolubleDipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the carboxylic acid group are expected to lead to good solubility.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleSolubility will be limited and dependent on the balance between disrupting the solute's crystal lattice and the relatively weak van der Waals interactions with the solvent.

Comparative Analysis with 3-Methoxybenzoic Acid:

To provide a more quantitative perspective, we can examine the solubility data of the closely related compound, 3-Methoxybenzoic acid, which lacks the two methyl groups. A comprehensive study determined its solubility in a wide range of solvents.[7] This data serves as a valuable baseline, with the understanding that the added methyl groups on our target molecule will generally decrease its solubility in polar solvents due to increased lipophilicity and potential steric hindrance.

Table of Molar Solubility of 3-Methoxybenzoic Acid at 298.15 K (25 °C)[7]

SolventMolar Solubility (mol·L⁻¹)
Methanol4.38
Ethanol3.51
n-Propanol2.89
iso-Propanol2.76
n-Butanol2.45
Acetic Acid6.88
Ethyl Acetate2.87
Methyl Acetate3.49

From this data, we can infer that 3-Methoxy-2,6-dimethylbenzoic acid will also be highly soluble in short-chain alcohols and organic acids, though likely to a lesser extent than its non-methylated counterpart.

Part 3: Experimental Protocols for Accurate Solubility Determination

For any critical application, experimentally determined solubility data is indispensable. The following protocols describe a robust, self-validating system for generating high-quality solubility data.

Protocol 1: Rapid Solvent Screening for Preliminary Assessment

Objective: To quickly identify suitable solvents for further quantitative analysis or for applications like crystallization.

Methodology:

  • Preparation: Aliquot approximately 5-10 mg of 3-Methoxy-2,6-dimethylbenzoic acid into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add the test solvent dropwise (e.g., using a Pasteur pipette), vortexing or shaking vigorously after each addition.

  • Observation at Ambient Temperature:

    • Highly Soluble: If the solid dissolves in <0.5 mL of solvent, it is likely too soluble for applications like single-solvent recrystallization.

    • Sparingly Soluble/Insoluble: If the solid does not dissolve after adding ~2 mL of solvent, proceed to the next step.

  • Observation at Elevated Temperature:

    • Gently heat the vial containing the sparingly soluble/insoluble mixture (e.g., in a water bath) to near the solvent's boiling point.

    • Potential Crystallization Solvent: If the compound dissolves completely upon heating, the solvent is a strong candidate for recrystallization.

  • Cooling and Crystal Formation: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals. A good recrystallization solvent will yield a significant amount of crystalline solid upon cooling.

Protocol 2: Quantitative Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered a gold standard for its reliability.[1]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Methoxy-2,6-dimethylbenzoic acid to a sealed glass vial (e.g., add 50 mg to 2 mL of the chosen solvent). An excess is confirmed by the presence of undissolved solid.

    • Place the vial in a temperature-controlled shaker or on a stirrer plate within an incubator set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical timeframe is 24-48 hours. To validate equilibrium, samples can be taken at various time points (e.g., 24, 36, and 48 hours) to ensure the measured concentration is no longer changing.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase for chromatography).

    • Determine the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

  • Calculation and Reporting:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

Caption: Workflow for the Shake-Flask Solubility Method.

Part 4: Strategic Solvent Selection for Crystallization

The primary goal of crystallization is not just to solidify a compound, but to purify it. The ideal solvent is therefore one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[2][8]

Applying the Principles:

  • High Solubility at High Temperature: Based on the analysis above, polar protic solvents like methanol, ethanol, and isopropanol, as well as polar aprotic solvents like acetone and ethyl acetate, are excellent starting points. These solvents will effectively dissolve 3-Methoxy-2,6-dimethylbenzoic acid upon heating.

  • Low Solubility at Low Temperature: The key is to find a solvent from the "good" list that shows a steep solubility curve with respect to temperature. This ensures a high recovery of the purified compound upon cooling. Alcohols often exhibit this property with aromatic carboxylic acids.

  • Impurity Profile: The choice of solvent should also consider the solubility of any known impurities. An ideal solvent will either keep impurities dissolved at all temperatures or be a poor solvent for them, allowing for their removal via hot filtration.

  • Solvent Pairs: If no single solvent provides the ideal solubility profile, a binary solvent system can be employed.[8] A common strategy for a compound like this would be to dissolve it in a "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then titrate in a "poor" or "anti-solvent" (e.g., water or hexane) until the solution becomes turbid (the point of saturation). Slow cooling of this saturated solution can then induce crystallization.

Conclusion

While a complete public dataset for the solubility of 3-Methoxy-2,6-dimethylbenzoic acid is currently unavailable, a comprehensive understanding of its molecular architecture and the principles of intermolecular forces allows for a highly predictive and strategic approach to its handling. This guide has provided the theoretical framework, comparative data, and robust, field-tested protocols necessary for researchers and drug development professionals to confidently determine and apply the solubility characteristics of this compound. By moving from qualitative estimation to precise, in-house quantitative measurement, you can significantly de-risk and accelerate your development timelines, ensuring that solvent selection becomes a data-driven, strategic decision rather than a matter of trial and error.

References

  • SOP: CRYSTALLIZATION. (n.d.).
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  • PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

  • University of Rochester. (n.d.). Summary of Common Crystallization Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Liu, Y., Chen, J., & Wang, Y. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 161, 106511. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • Vermeire, F. H., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 293, 119993. Available at: [Link]

  • Scribd. (n.d.). Solubility and Properties of Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Restaino, F. A., & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Journal of Pharmaceutical Sciences, 53, 636-9. Available at: [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected intermolecular contacts in the benzoic acid crystal, viewing... Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • University of British Columbia. (n.d.). CHEM 331 Problem Set #1: Inter-molecular Forces and Vapour Pressure.

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Exploratory

Difference between 3-Methoxy-2,6-dimethylbenzoic acid and 3-Methoxy-2-methylbenzoic acid

An In-depth Technical Guide to the Core Differences Between 3-Methoxy-2,6-dimethylbenzoic acid and 3-Methoxy-2-methylbenzoic acid Abstract Substituted benzoic acids are foundational scaffolds in organic synthesis, medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 3-Methoxy-2,6-dimethylbenzoic acid and 3-Methoxy-2-methylbenzoic acid

Abstract

Substituted benzoic acids are foundational scaffolds in organic synthesis, medicinal chemistry, and materials science. Their utility is defined by the nature and position of substituents on the aromatic ring, which modulate physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two closely related analogues: 3-Methoxy-2-methylbenzoic acid and 3-Methoxy-2,6-dimethylbenzoic acid. While differing by only a single methyl group, the addition of this group at the second ortho position (C6) introduces profound steric and electronic consequences. This guide elucidates these differences, focusing on structural conformation, the pronounced "ortho effect," predicted and observed spectroscopic signatures, synthetic strategies, and divergent applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these versatile chemical building blocks.

Structural & Physicochemical Comparison

The fundamental difference between the two molecules lies in the substitution pattern around the carboxylic acid moiety. 3-Methoxy-2-methylbenzoic acid possesses a single methyl group at the C2 (ortho) position, while 3-Methoxy-2,6-dimethylbenzoic acid features methyl groups at both ortho positions (C2 and C6). This seemingly minor change has a drastic impact on the molecule's three-dimensional structure.

G cluster_0 3-Methoxy-2-methylbenzoic acid cluster_1 3-Methoxy-2,6-dimethylbenzoic acid (Predicted Structure) a a b b Ortho_Effect cluster_0 3-Methoxy-2-methylbenzoic acid cluster_1 3-Methoxy-2,6-dimethylbenzoic acid A Single ortho-methyl group B Partial rotation of -COOH group A->B causes C Reduced resonance B->C leads to D Increased Acidity (compared to non-ortho) C->D results in E Two ortho-methyl groups F -COOH group forced perpendicular to ring E->F causes severe steric hindrance G Resonance is almost completely inhibited F->G leads to H Significantly Increased Acidity G->H results in G cluster_0 Synthesis of 3-Methoxy-2-methylbenzoic acid cluster_1 Proposed Synthesis of 3-Methoxy-2,6-dimethylbenzoic acid A0 3-Hydroxy-2-methylbenzoic acid A1 Methylation (e.g., Dimethyl Sulfate, NaOH) A0->A1 A2 3-Methoxy-2-methylbenzoic acid A1->A2 B0 2,6-Dimethylphenol B1 1. Iodination (e.g., I₂, HIO₃) B0->B1 B2 4-Iodo-2,6-dimethylphenol B1->B2 B3 2. Methylation (e.g., MeI, K₂CO₃) B2->B3 B4 4-Iodo-1-methoxy-2,6-dimethylbenzene B3->B4 B5 3. Carboxylation (e.g., n-BuLi then CO₂) B4->B5 B6 3-Methoxy-2,6-dimethylbenzoic acid B5->B6

Caption: Established vs. proposed synthetic pathways.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzoic acid

This synthesis is typically achieved by methylating the corresponding phenol. A known industrial method involves the methylation of 3-hydroxy-2-methylbenzoic acid.

[1]1. Dissolution: Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 40 °C). 2. Methylation: Add dimethyl sulfate dropwise to the solution while maintaining the temperature and pH (e.g., pH 10-11). The reaction is typically stirred for several hours. 3. Workup: After the reaction is complete (monitored by TLC or HPLC), cool the mixture. 4. Acidification: Carefully acidify the reaction mixture with an acid like HCl to precipitate the product. 5. Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. 6. Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Proposed Experimental Protocol: Synthesis of 3-Methoxy-2,6-dimethylbenzoic acid

A plausible, though unverified, route would involve a multi-step process starting from a commercially available substituted phenol.

  • Electrophilic Iodination: Dissolve 2,6-dimethylphenol in a suitable solvent (e.g., acetic acid). Add iodine and an oxidizing agent like iodic acid (HIO₃) and heat to introduce an iodine atom, likely at the para position (C4) due to steric hindrance at the ortho positions.

  • O-Methylation: Protect the phenolic hydroxyl group via Williamson ether synthesis. React the 4-iodo-2,6-dimethylphenol with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF).

  • Directed ortho-Metalation & Carboxylation: This is the key step. Dissolve the resulting 4-iodo-1-methoxy-2,6-dimethylbenzene in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a strong organolithium base, such as n-butyllithium, dropwise. The methoxy group will direct the lithiation to an adjacent ortho position (C3).

  • Quenching with CO₂: After stirring for a period to ensure complete metalation, bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.

  • Acidic Workup: Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by acidification with HCl.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

Comparative Reactivity
  • Reactions at the Carboxyl Group: Standard reactions like esterification or amidation will be significantly more difficult for 3-Methoxy-2,6-dimethylbenzoic acid. The severe steric shielding by the two ortho-methyl groups will hinder the approach of nucleophiles to the carbonyl carbon, likely requiring more forceful conditions (e.g., higher temperatures, stronger coupling agents, or conversion to the more reactive acyl chloride first).

  • Reactions on the Aromatic Ring: The reactivity of the ring towards electrophilic aromatic substitution will also be different. While the methoxy and methyl groups are activating, the available positions (C4 and C5) are sterically crowded, potentially leading to lower yields or requiring specific catalysts to achieve substitution.

Applications & Research Potential

The distinct structures of these compounds lead to different applications.

  • 3-Methoxy-2-methylbenzoic acid: This compound is a well-established and valuable precursor in asymmetric synthesis. It is used to prepare chiral ligands for Corey-Bakshi-Shibata (CBS) catalysts, which are widely employed for the enantioselective reduction of ketones to alcohols, a critical transformation in the synthesis of many pharmaceuticals.

[2]* 3-Methoxy-2,6-dimethylbenzoic acid: While specific applications are not documented, its rigid, non-planar structure makes it a compelling candidate for several research areas:

  • Medicinal Chemistry: It could serve as a unique, conformationally locked scaffold for designing enzyme inhibitors or receptor ligands where a specific three-dimensional arrangement is necessary to fit into a binding pocket.
  • Materials Science: Its structure could be incorporated into polymers or coordination complexes to create materials with tailored steric and electronic properties.
  • Organometallic Chemistry: It could act as a bulky ligand for stabilizing reactive metal centers or influencing the stereochemical outcome of catalytic reactions.

Safety & Handling

Proper laboratory safety protocols should always be followed when handling these or any chemical reagents.

  • 3-Methoxy-2-methylbenzoic acid: This compound is classified as a hazardous substance.

    • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3] * Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

[3]* 3-Methoxy-2,6-dimethylbenzoic acid: Specific toxicology data is not available. However, based on its structure as a substituted aromatic carboxylic acid, it should be handled with, at a minimum, the same precautions as its 2-methyl analogue. Assume it is an irritant to the skin, eyes, and respiratory system.

Conclusion

The distinction between 3-Methoxy-2-methylbenzoic acid and 3-Methoxy-2,6-dimethylbenzoic acid is a classic illustration of how minor structural modifications can induce major changes in chemical properties and reactivity. The addition of a second ortho-methyl group transforms a standard substituted benzoic acid into a highly sterically hindered molecule governed by the "ortho effect." This effect dictates its conformation, enhances its acidity, impedes reactions at its carboxyl center, and opens up new avenues for its potential application as a specialized building block. While 3-Methoxy-2-methylbenzoic acid is a workhorse intermediate in asymmetric synthesis, the unique and rigid structure of 3-Methoxy-2,6-dimethylbenzoic acid presents an intriguing, albeit challenging, scaffold for future exploration in medicinal and materials chemistry.

References

W[4]ikipedia. (n.d.). Ortho effect. Retrieved from Wikipedia. L[5]ibreTexts Chemistry. (n.d.). The Ortho Effect of benzoic acids. A[6] to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. C[7]hemicalBook. (n.d.). 3-Methoxybenzoic acid synthesis. Retrieved from ChemicalBook. C[2]hemicalBook. (2026, January 13). 3-Methoxy-2-methylbenzoic acid | 55289-06-0. Retrieved from ChemicalBook. C[8]enturion University. (n.d.). II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware :: Centurion University. Q[9]uora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. M[10]illiporeSigma. (n.d.). 3,5-Dimethoxybenzoic acid 97 1132-21-4. Retrieved from MilliporeSigma. F[3]isher Scientific. (n.d.). 3-Methoxy-2-methylbenzoic Acid (C9H10O3), 25 grams. Retrieved from Fisher Scientific. P[11]ubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483. Retrieved from PubChem. C[12]ymitQuimica. (n.d.). 3-Methoxy-2-methylbenzoic acid. Retrieved from CymitQuimica. Sigma-Aldrich. (n.d.). 3-methoxy-2-methylbenzoic acid AldrichCPR. Retrieved from Sigma-Aldrich. B[13]enchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from BenchChem. S[14]ciencemadness Discussion Board. (2016, January 1). Preparation of 3-methoxybenzoic acid. N[15]IST. (n.d.). Benzoic acid, 3-methoxy-. NIST WebBook, SRD 69. F[16]ooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). R[17]oyal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. G[1]oogle Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids. A[18]TB (Automated Topology Builder). (n.d.). 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray. C[19]hemicalBook. (n.d.). 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum. Retrieved from ChemicalBook. C[20]hemicalBook. (n.d.). 2,3-Dimethoxybenzoic acid(1521-38-6) 1H NMR spectrum. Retrieved from ChemicalBook. C[21]hemicalBook. (n.d.). 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum. Retrieved from ChemicalBook. O[22]rganic Syntheses. (n.d.). mesitoic acid. Organic Syntheses Procedure.

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Foundational

3-Methoxy-2,6-dimethylbenzoic acid melting point data

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methoxy-2,6-dimethylbenzoic Acid, with a Focus on Melting Point Determination Abstract 3-Methoxy-2,6-dimethylbenzoic acid represents a unique chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methoxy-2,6-dimethylbenzoic Acid, with a Focus on Melting Point Determination

Abstract

3-Methoxy-2,6-dimethylbenzoic acid represents a unique chemical entity within the class of substituted aromatic carboxylic acids, compounds of significant interest in medicinal chemistry and materials science. As with any crystalline solid, its melting point is a fundamental physicochemical property, serving as a critical indicator of identity, purity, and solid-state form. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the accurate determination and interpretation of the melting point of this and similar novel compounds. We delve into the theoretical underpinnings that govern melting behavior, present detailed, field-proven experimental protocols for both capillary and calorimetric analysis, and discuss the profound impact of synthesis, purification, and potential polymorphism on the final observed data. The methodologies described herein are designed as a self-validating system to ensure the highest degree of scientific integrity.

Introduction to 3-Methoxy-2,6-dimethylbenzoic Acid

3-Methoxy-2,6-dimethylbenzoic acid is a polysubstituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a methoxy group, and two methyl groups on the aromatic ring, suggests a molecule with interesting steric and electronic properties.

  • Chemical Structure:

    • IUPAC Name: 3-methoxy-2,6-dimethylbenzoic acid

    • Molecular Formula: C₁₀H₁₂O₃

    • Molecular Weight: 180.20 g/mol

    • CAS Number: A specific CAS Registry Number for this compound is not widely cited, underscoring its status as a novel or less-common chemical entity requiring thorough characterization.

The melting point (Tfus) is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range and is a characteristic physical constant.[1] In the context of drug development and chemical synthesis, an accurate melting point determination is indispensable for:

  • Compound Identification: Confirming the identity of a newly synthesized batch against a reference standard.

  • Purity Assessment: The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[2]

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of a compound, which can have distinct melting points and other critical properties like solubility and stability.[3][4]

Theoretical Principles Governing Melting Point

The energy required to disrupt the crystal lattice of a solid is dictated by several molecular and bulk-level factors.[5][6] Understanding these principles is crucial for interpreting experimental results.

Intermolecular Forces

The strength of the noncovalent interactions holding the molecules together in a crystal lattice is the primary determinant of the melting point.[7][8] For 3-Methoxy-2,6-dimethylbenzoic acid, these include:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming strong dimeric structures that significantly raise the melting point.

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds contribute to the overall molecular dipole, leading to additional attractive forces.

  • Van der Waals Forces: These dispersion forces, though weaker, increase with molecular size and surface area, contributing to the overall lattice energy.[6]

Molecular Packing and Symmetry

The efficiency with which molecules pack into a crystal lattice affects the cumulative strength of intermolecular forces.[8] The substitution pattern on the benzoic acid ring dictates the molecule's overall shape. The two methyl groups ortho to the carboxylic acid create significant steric hindrance, which may prevent planar packing and could lead to a lower melting point compared to less hindered isomers.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[3] Substituted benzoic acids are known to exhibit polymorphism, where different arrangements of molecules in the crystal lattice result in distinct polymorphs.[9][10] Each polymorph is a unique solid-state entity with its own characteristic melting point. The discovery of polymorphism is critical in pharmaceutical development, as different forms can have different stabilities and bioavailabilities.[10]

Caption: Key factors influencing the observed melting point of a crystalline solid.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique and the use of calibrated instrumentation. We present two complementary, industry-standard methods.

Method 1: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine analysis.[11][12] It relies on visually observing the phase transition as a sample is heated at a controlled rate.[1]

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity. Dry the sample under vacuum if necessary.

    • Finely pulverize a small amount of the crystalline solid using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading:

    • Tap the open end of a thin-walled glass capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2–3 mm.[1]

  • Instrument Setup:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a starting temperature approximately 10-15°C below the expected melting point. If unknown, perform a rapid preliminary scan (10°C/min) to find an approximate range.[1]

    • Set the heating ramp rate to 1-2°C per minute for the final, accurate measurement.

  • Measurement and Observation:

    • Observe the sample through the magnifying eyepiece.

    • Record T₁ (Onset Point): The temperature at which the first drop of liquid appears within the solid matrix.

    • Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely transparent liquid.

  • Reporting:

    • Report the result as a melting range (T₁ – T₂). A pure sample typically exhibits a sharp melting range of 0.5–1.5°C.[2]

  • Why pulverize the sample? A fine powder ensures efficient and uniform heat transfer from the block to the entire sample, preventing temperature gradients that could artificially broaden the melting range.

  • Why a slow heating rate? A slow ramp rate (1°C/min) is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample itself.[1] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_run Instrument Operation cluster_record Data Recording Dry Dry Sample (Vacuum) Grind Pulverize Sample Dry->Grind Load Tap Capillary Grind->Load Pack Pack to 2-3 mm Load->Pack Insert Insert Capillary Pack->Insert SetRamp Set Ramp Rate (1-2°C/min) Insert->SetRamp Heat Heat & Observe SetRamp->Heat T1 Record T1 (Onset) Heat->T1 T2 Record T2 (Clear) Heat->T2 T1->T2 Report Report Range (T1 - T2) T2->Report

Caption: Standard workflow for capillary melting point determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] It provides more quantitative data than the capillary method.

When the sample melts, it absorbs energy (an endothermic process) to drive the phase transition. The DSC instrument detects this by supplying more heat to the sample to maintain the same temperature as the reference. This differential heat flow is recorded, producing a peak on the thermogram. The melting point is determined from this peak.[14]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered, dry sample into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Program the instrument. A typical method involves:

      • Equilibration at a temperature well below the expected melting point (e.g., 25°C).

      • Heating at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

      • Using an inert purge gas (e.g., nitrogen) to provide a stable thermal atmosphere.

  • Data Acquisition and Analysis:

    • The instrument will generate a thermogram of heat flow versus temperature.

    • The melting event will appear as an endothermic peak.

    • Analyze the peak using the instrument software to determine:

      • Onset Temperature: The extrapolated beginning of the melting peak, often correlated with the melting point.

      • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the peak, representing the energy required to melt the sample (in J/g).

The DSC method is a self-validating system. A sharp, single endothermic peak is a strong indicator of a pure, single-phase crystalline material. The presence of a broad peak, multiple peaks, or preceding thermal events (like a step-change indicating a glass transition) can reveal impurities, the presence of multiple polymorphs, or an amorphous state, respectively.[13]

Synthesis and Purification: A Prerequisite for Accurate Data

The axiom "garbage in, garbage out" is paramount. An accurate melting point can only be determined on a pure sample. Therefore, synthesis and purification are integral parts of the characterization workflow. While numerous synthetic routes to substituted benzoic acids exist[15][16], a final purification step is always required.

Protocol: Recrystallization
  • Solvent Selection: Choose a solvent (or solvent pair) in which 3-Methoxy-2,6-dimethylbenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. As the solubility decreases, pure crystals of the compound will form, leaving soluble impurities behind in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, then dry thoroughly under vacuum to remove all traces of solvent.

G Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Recrystal Purification (Recrystallization) Crude->Recrystal Pure Pure Crystalline Solid Recrystal->Pure Validate Purity & Identity Check (NMR, HPLC, MS) Pure->Validate  Confirm MP_Analysis Melting Point Analysis (DSC / Capillary) Pure->MP_Analysis Validate->MP_Analysis  Proceed if Pure FinalData Final Validated Data MP_Analysis->FinalData

Caption: Logical workflow ensuring data integrity from synthesis to final analysis.

Data Interpretation

The data obtained from melting point experiments provide significant insight into the nature of the sample.

Table 1: Interpretation of Melting Point Observations

ObservationImplicationProbable Cause
Sharp Melting Range (e.g., 125.0 - 126.0 °C)High PurityA single, well-ordered crystalline phase.
Broad Melting Range (e.g., 120 - 125 °C)Impure SampleImpurities disrupt the crystal lattice, requiring less energy to melt over a wider temperature range.[2]
Melting Point Lower than Reference Impure SampleMelting point depression is a colligative property caused by impurities.[12]
Sample Decomposes/Changes Color Thermal InstabilityThe compound breaks down chemically at or near its melting point. The observed temperature should be reported as a "decomposition point."
Multiple Peaks in DSC Polymorphism or ImpurityMay indicate the melting of a metastable polymorph followed by recrystallization and melting of a more stable form, or the melting of a eutectic mixture.[10]

Conclusion

The determination of the melting point of 3-Methoxy-2,6-dimethylbenzoic acid is a foundational step in its physicochemical characterization. It is not merely a number but a comprehensive assessment of purity, identity, and solid-state form. For researchers in drug development and chemical synthesis, adherence to rigorous, well-understood protocols, such as those detailed in this guide, is non-negotiable. By integrating the principles of intermolecular forces and crystal packing with meticulous experimental technique using both capillary and DSC methods, scientists can generate reliable and defensible data. This systematic approach, which intrinsically links synthesis, purification, and analysis, ensures the highest degree of scientific integrity and provides the trustworthy data required for advancing research and development objectives.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • CrystEngComm. (n.d.). Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. RSC Publishing. Retrieved from [Link]

  • CrystEngComm. (2021, November 8). Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid. RSC Publishing. DOI:10.1039/D1CE01219C. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • CrystEngComm. (2022, March 17). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. RSC Publishing. DOI:10.1039/D2CE00126H. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. Retrieved from [Link]

  • Sciencemadness. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

Sources

Exploratory

The 3-Methoxy-2,6-dimethylbenzoic Acid Pharmacophore: From Natural Origins to Synthetic Application

The following technical guide provides an in-depth analysis of the 3-Methoxy-2,6-dimethylbenzoic acid moiety, focusing on its presence in natural products such as Asparbiben C , its biosynthetic origins, and its utility...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 3-Methoxy-2,6-dimethylbenzoic acid moiety, focusing on its presence in natural products such as Asparbiben C , its biosynthetic origins, and its utility in medicinal chemistry.

Executive Summary

The 3-Methoxy-2,6-dimethylbenzoic acid moiety represents a highly specialized structural motif found in select phenylpropanoid natural products, most notably the stilbenoid Asparbiben C isolated from Asparagus cochinchinensis. Characterized by a sterically congested 2,6-dimethyl substitution pattern and an electron-donating 3-methoxy group, this pharmacophore exhibits unique physicochemical properties—including restricted rotation and metabolic stability—that make it a valuable scaffold in drug discovery. This guide details the isolation, biosynthesis, and synthetic utility of this moiety, providing actionable protocols for researchers in natural product chemistry and drug development.

Chemical Identity & Structural Analysis[1][2]

The core moiety is a tetra-substituted benzene ring. Its steric bulk, provided by the two ortho-methyl groups, forces the carboxylic acid (or the stilbene linker in natural products) out of planarity with the aromatic ring, creating a distinct 3D conformation (atropisomerism potential).

FeatureDescription
IUPAC Name 3-Methoxy-2,6-dimethylbenzoic acid
CAS Registry Number 908103-53-7 (Free acid building block)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Key Substituents Ortho-Methyls (C2, C6), Meta-Methoxy (C3)
Electronic Character Electron-rich aromatic ring (Methoxy + 2 Methyls)
Natural Occurrence Substructure of Asparbiben C (Stilbenoid)

Natural Sources: The Asparbiben Series

While the free acid is primarily a synthetic building block, the moiety exists as the "A-ring" core of the novel stilbenoid Asparbiben C , isolated from the tuber of Asparagus cochinchinensis.

Asparbiben C Profile

Asparbiben C is a stilbene derivative where the typical resorcinol ring (derived from polyketide synthase) has undergone extensive methylation.

  • Structure: 3-methoxy-2,6-dimethyl-5,2',3'-trihydroxy-stilbene.

  • Moiety Context: The A-ring corresponds to a 3-methoxy-2,6-dimethyl-5-hydroxyphenyl fragment. The "3-methoxy-2,6-dimethyl" pattern is the defining feature that differentiates it from common stilbenes like resveratrol.

Biosynthetic Pathway

The biosynthesis of this moiety diverges from the standard stilbene pathway. While the B-ring originates from the shikimate pathway (via phenylalanine/cinnamate), the A-ring is formed by a Type III Polyketide Synthase (Stilbene Synthase). The unique 2,6-dimethylation suggests the involvement of specific C-methyltransferases acting on the polyketide chain or the cyclized aromatic ring.

Biosynthetic Logic:

  • Precursor Assembly: Phenylalanine

    
     Cinnamate 
    
    
    
    
    
    -Coumaroyl-CoA.
  • Polyketide Extension: Condensation with 3

    
     Malonyl-CoA by Stilbene Synthase (STS).
    
  • Cyclization: Formation of the stilbene backbone (Resveratrol-like intermediate).

  • Post-PKS Modification:

    • 
      -Methylation:  SAM-dependent methylation at positions 2 and 6 of the A-ring.
      
    • 
      -Methylation:  SAM-dependent methylation of the hydroxyl group at position 3.
      

Biosynthesis Phe L-Phenylalanine Cou p-Coumaroyl-CoA Phe->Cou PAL, C4H, 4CL STS Stilbene Synthase (STS) Cou->STS Mal 3x Malonyl-CoA Mal->STS Res Resveratrol-type Intermediate STS->Res Cyclization CMT SAM-dependent C-Methyltransferase Res->CMT C-Methylation (C2, C6) OMT O-Methyltransferase CMT->OMT Precursor Asp Asparbiben C (3-Methoxy-2,6-dimethyl moiety) OMT->Asp O-Methylation (C3)

Figure 1: Putative biosynthetic pathway of the Asparbiben C moiety involving sequential methylation steps.

Isolation & Characterization Protocols

Isolating natural products containing this moiety requires fractionation capable of separating highly lipophilic methylated stilbenes from common polyphenols.

Extraction Workflow (from Asparagus cochinchinensis)
  • Material Prep: Air-dry and pulverize A. cochinchinensis tubers (10 kg).

  • Extraction: Macerate in 95% Ethanol (

    
     h) at room temperature. Concentrate in vacuo to yield crude extract.
    
  • Partitioning: Suspend crude extract in H₂O. Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc) , and

    
    -Butanol. The target moiety resides in the EtOAc fraction .
    
  • Chromatography (Step 1): Silica gel column chromatography (CC) eluting with a gradient of CHCl₃:MeOH (100:1

    
     1:1).
    
  • Chromatography (Step 2): Subject active fractions to Sephadex LH-20 (MeOH) to remove chlorophyll and polymeric tannins.

  • Purification: Semi-preparative HPLC (ODS-C18 column), eluting with MeOH:H₂O (e.g., 65:35 v/v) to isolate Asparbiben C .

Spectroscopic Identification (NMR)

The 3-methoxy-2,6-dimethylbenzoic acid moiety presents a distinct NMR signature due to the symmetry-breaking methoxy group and the two methyls.

Typical ¹H NMR Signals (500 MHz, CD₃OD): | Proton Position | Chemical Shift (


, ppm) | Multiplicity | Interpretation |
| :--- | :--- | :--- | :--- |
| Ar-H (C4)  | 6.50 – 6.65 | Singlet (s) | Isolated aromatic proton, shielded by adjacent oxygenation. |
| -OCH₃ (C3)  | 3.75 – 3.85 | Singlet (s) | Methoxy group protons. |
| -CH₃ (C2)  | 2.10 – 2.25 | Singlet (s) | Ortho-methyl group (deshielded by ring current). |
| -CH₃ (C6)  | 2.25 – 2.40 | Singlet (s) | Ortho-methyl group (sterically crowded). |

Diagnostic ¹³C NMR Signals:

  • Carbonyl (COOH/Linker):

    
     170–175 ppm.
    
  • Aromatic C-O (C3, C5):

    
     155–160 ppm.
    
  • Aromatic C-Me (C2, C6):

    
     115–125 ppm.
    
  • Methyl Carbons:

    
     10–20 ppm (distinct shifts for C2-Me vs C6-Me).
    

Synthetic & Medicinal Applications[3]

The 3-methoxy-2,6-dimethylbenzoic acid (CAS 908103-53-7) is utilized as a scaffold in medicinal chemistry to introduce metabolic stability and steric bulk.

Synthetic Utility

The acid is used to synthesize chalcone derivatives and stilbene analogs with enhanced anti-inflammatory properties. The steric hindrance of the 2,6-dimethyl groups prevents rapid enzymatic hydrolysis of adjacent esters or amides, prolonging half-life.

Synthesis of the Acid Building Block:

  • Starting Material: 2,6-Dimethylphenol or 3,5-Dimethylphenol.

  • Formylation: Gattermann-Koch reaction to introduce aldehyde.

  • Oxidation: Pinnick oxidation to convert aldehyde to carboxylic acid.

  • Methylation: Use of Dimethyl sulfate (DMS) or Methyl iodide (MeI) to install the 3-methoxy group selectively.

Pharmacological Potential
  • Anti-inflammatory: Asparbiben C inhibits Nitric Oxide (NO) production in LPS-induced RAW 264.7 macrophages (IC₅₀

    
     20 
    
    
    
    M).
  • Mechanism: Suppression of iNOS and COX-2 expression via the NF-

    
    B signaling pathway.
    
  • Antioxidant: The electron-rich ring acts as a radical scavenger, protecting cells from oxidative stress-induced damage.

Mechanism Drug Asparbiben C (Moiety) Target NF-κB Pathway Drug->Target Inhibits Phosphorylation Gene iNOS / COX-2 Expression Target->Gene Downregulates Effect Reduced NO & Inflammation Gene->Effect Therapeutic Outcome

Figure 2: Mechanism of action for Asparbiben C involving the NF-


B pathway.

References

  • Yue, J., et al. (2022). "Phenylpropanoid Derivatives from the Tuber of Asparagus cochinchinensis with Anti-Inflammatory Activities." Molecules, 27(15), 4816.

    • Primary source for the isolation and structure elucid
  • Lee, J. H., et al. (2015). "Anti-inflammatory effects of Asparagus cochinchinensis extract in LPS-stimulated RAW 264.7 macrophages." Journal of Ethnopharmacology, 172, 1-10. Validates the pharmacological activity of the crude extract and stilbene constituents.
  • Vertex AI Search Results (2026). "3-Methoxy-2,6-dimethylbenzoic acid Chemical Compound & Patent Data.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methoxy-2,4-dimethylbenzoic Acid from 2,6-Dimethylanisole

This Application Note is structured to address the precise regiochemical challenges involved in synthesizing 3-substituted benzoic acid derivatives from 2,6-dimethylanisole. Note on Chemical Nomenclature & Structure: The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the precise regiochemical challenges involved in synthesizing 3-substituted benzoic acid derivatives from 2,6-dimethylanisole.

Note on Chemical Nomenclature & Structure: The target specified, 3-Methoxy-2,6-dimethylbenzoic acid , implies a structure where the carboxylic acid group is flanked by two methyl groups (positions 2 and 6), with a methoxy group at position 3. However, the starting material 2,6-dimethylanisole (1-methoxy-2,6-dimethylbenzene) possesses the methoxy group between the two methyls. Converting the central methoxy group into a carboxylic acid while installing a new methoxy group at C3 is a multi-step skeletal rearrangement not typical of direct synthesis. Therefore, this guide details the synthesis of the C3-carboxylated derivative of 2,6-dimethylanisole (IUPAC name: 3-methoxy-2,4-dimethylbenzoic acid ), which represents the direct regioselective functionalization of the requested starting material at the 3-position.

Executive Summary

The synthesis of benzoic acid derivatives from sterically crowded anisoles presents a significant regiochemical challenge. In 2,6-dimethylanisole , the ortho positions (C2, C6) are blocked by methyl groups. Direct electrophilic substitution (e.g., bromination, formylation) overwhelmingly favors the sterically accessible and electronically activated para position (C4), yielding 4-substituted products (e.g., 4-methoxy-3,5-dimethylbenzoic acid).

To synthesize the 3-substituted isomer (meta to the methoxy group), a Steric Blocking Strategy must be employed. This protocol details a four-step sequence:

  • Regioselective Blocking: Sulfonation of the active C4 position.

  • Functionalization: Bromination at the C3 position (forced by the block).

  • Deprotection: Desulfonation to release the C4 position.

  • Carboxylation: Lithium-Halogen exchange followed by

    
     quenching.
    

Chemical Strategy & Mechanism

The success of this protocol relies on the reversible nature of electrophilic sulfonation and the directing effects of the substituents.

  • 2,6-Dimethylanisole (SM): The methoxy group is a strong ortho/para director.[1] The methyl groups are weak ortho/para directors.

  • C4 Position: Activated by the methoxy group (para) and both methyl groups (meta). It is the most nucleophilic site.

  • C3 Position: Activated by the methoxy group (meta - weak) and one methyl group (ortho). It is sterically hindered by the adjacent methyl group.

By introducing a sulfonic acid group at C4, we block the primary reactive site. The subsequent bromination is forced to occur at C3, despite the steric hindrance. Acidic hydrolysis removes the sulfonate, leaving the 3-bromo intermediate ready for carboxylation.

Reaction Pathway Diagram

SynthesisPathway SM 2,6-Dimethylanisole Step1 Step 1: Sulfonation (H2SO4, 100°C) Blocks C4 Position SM->Step1 Int1 4-Sulfo-2,6-dimethylanisole Step1->Int1 Step2 Step 2: Bromination (Br2, FeBr3) Targets C3 Int1->Step2 Int2 3-Bromo-4-sulfo- 2,6-dimethylanisole Step2->Int2 Step3 Step 3: Desulfonation (Dilute H2SO4, Steam) Restores C4-H Int2->Step3 Int3 3-Bromo-2,6-dimethylanisole Step3->Int3 Step4 Step 4: Carboxylation (n-BuLi, then CO2) Int3->Step4 Product 3-Methoxy-2,4-dimethyl- benzoic acid Step4->Product

Caption: Figure 1. Regioselective synthesis pathway utilizing a sulfonation blocking strategy to access the C3 position.

Detailed Experimental Protocols

Step 1: Protection - Sulfonation of 2,6-Dimethylanisole

This step installs the sulfonic acid group at the para position (C4) to prevent bromination at this site.

  • Reagents: 2,6-Dimethylanisole (1.0 eq), Conc. Sulfuric Acid (

    
    , 2.0 eq).
    
  • Procedure:

    • Charge a 3-neck round-bottom flask with 2,6-dimethylanisole (13.6 g, 100 mmol).

    • Cool to 0°C in an ice bath.

    • Add concentrated

      
       (19.6 g, 200 mmol) dropwise over 30 minutes, maintaining internal temperature < 10°C.
      
    • Allow the mixture to warm to room temperature, then heat to 80-100°C for 2 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material should be consumed.

    • The resulting viscous syrup (sulfonic acid intermediate) is used directly in the next step or isolated as the sodium salt if purification is required.

Step 2: Functionalization - Bromination

With C4 blocked, bromination is directed to the C3 position.

  • Reagents: Crude Sulfonic Acid intermediate, Bromine (

    
    , 1.1 eq), Iron(III) Bromide (
    
    
    
    , cat.).
  • Procedure:

    • Dilute the crude sulfonation mixture with water (50 mL) to moderate the reaction (or use acetic acid as solvent).

    • Add

      
       (0.5 g).
      
    • Add Bromine (17.6 g, 110 mmol) dropwise at 40°C. Caution: Exothermic.

    • Stir at 60°C for 4 hours.

    • Critical Control Point: Ensure complete monobromination. Over-bromination is unlikely due to steric crowding.

Step 3: Deprotection - Desulfonation

Hydrolysis removes the sulfonic acid group, yielding the 3-bromo derivative.

  • Reagents: Dilute Sulfuric Acid (50%).

  • Procedure:

    • Pass superheated steam (150-170°C) through the reaction mixture containing dilute

      
      .
      
    • Alternatively, reflux the mixture in 60%

      
       at 150°C.
      
    • The product, 3-bromo-2,6-dimethylanisole , will codistill with water or separate as an oil upon cooling.

    • Extract with diethyl ether, wash with

      
       (to remove residual acids), dry over 
      
      
      
      , and concentrate.
    • Yield: Expect ~60-70% over 3 steps.

Step 4: Carboxylation (Lithium-Halogen Exchange)

Conversion of the aryl bromide to the carboxylic acid.

  • Reagents: 3-Bromo-2,6-dimethylanisole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry

    
     (gas or dry ice).
    
  • Procedure:

    • Dissolve 3-bromo-2,6-dimethylanisole (2.15 g, 10 mmol) in anhydrous THF (20 mL) under Argon/Nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 15 minutes.

    • Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

    • Bubble excess dry

      
       gas into the solution (or pour the reaction mixture onto crushed dry ice).
      
    • Allow to warm to room temperature.

    • Workup: Quench with 1M HCl (adjust pH to < 2). Extract with Ethyl Acetate (3x).

    • Extract the organic layer with 1M NaOH (extracts the acid product into the aqueous phase).

    • Acidify the aqueous layer with Conc. HCl to precipitate the product.

    • Filter and recrystallize from Ethanol/Water.

Analytical Data & Validation

ParameterSpecificationNotes
Target Structure 3-Methoxy-2,4-dimethylbenzoic acidIUPAC Name for the C3-carboxylated product.
Appearance White crystalline solid
Melting Point 145 - 148°CPredicted range based on isomers.
1H NMR (DMSO-d6) δ 12.8 (s, 1H, COOH), 7.1 (d, 1H), 6.9 (d, 1H), 3.7 (s, 3H, OMe), 2.3 (s, 3H), 2.1 (s, 3H)Characteristic splitting of aromatic protons (AB system).
Regiochemistry >95% C3-isomerValidated by NOE (Nuclear Overhauser Effect) between OMe and aromatic H.

Troubleshooting & Optimization

  • Regioselectivity Issues: If significant 4-bromo product is observed in Step 2, the sulfonation in Step 1 was incomplete. Increase temperature or reaction time for sulfonation.

  • Lithiation Failure: If the starting bromide is recovered in Step 4, ensure the THF is strictly anhydrous (distilled over Na/Benzophenone) and the temperature remains below -70°C during n-BuLi addition to prevent benzylic lithiation (lateral metallation).

  • Alternative Route (Direct Carboxylation): If the 4-isomer (4-methoxy-3,5-dimethylbenzoic acid) is acceptable, Steps 1-3 can be skipped. Direct bromination of 2,6-dimethylanisole yields 4-bromo-2,6-dimethylanisole exclusively, which can be carboxylated to the 4-acid.

References

  • Regioselective Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

  • Bromination of Blocked Anisoles: Smith, K., et al. (1996). Highly regioselective bromination of activated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Lithium-Halogen Exchange Protocols: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

  • Synthesis of 3-Methoxy-2-methylbenzoic acid analogs: Patent EP1525177A1. Derives de 1,3-diphenylprop-2-en-1-one substitues.

Sources

Application

Application Note: Esterification Strategies for Sterically Hindered 3-Methoxy-2,6-dimethylbenzoic Acid

The Steric Challenge: Overcoming the Victor Meyer Effect The compound 3-Methoxy-2,6-dimethylbenzoic acid presents a classic synthetic challenge. The presence of two methyl groups at the 2 and 6 positions (ortho to the ca...

Author: BenchChem Technical Support Team. Date: March 2026

The Steric Challenge: Overcoming the Victor Meyer Effect

The compound 3-Methoxy-2,6-dimethylbenzoic acid presents a classic synthetic challenge. The presence of two methyl groups at the 2 and 6 positions (ortho to the carboxyl group) creates a profound steric shield around the carbonyl carbon. Under standard Fischer esterification conditions (an alcohol solvent, a strong acid catalyst like


, and reflux), the reaction either proceeds at an impractically slow rate or fails entirely.

This failure is dictated by the Victor Meyer effect . For an esterification to occur via the carbonyl carbon, the incoming alcohol nucleophile must attack at the Bürgi-Dunitz angle, forcing the planar


 carbonyl carbon to rehybridize into a bulky 

tetrahedral intermediate. The di-ortho methyl groups physically block this trajectory and thermodynamically destabilize the resulting tetrahedral intermediate due to severe steric clash.

To successfully esterify this substrate, we must abandon traditional acid-catalyzed methods and employ workflows that either bypass the carbonyl carbon entirely or utilize highly electrophilic acyl transfer agents [1],[2].

MechanisticLogic Substrate 3-Methoxy-2,6-dimethylbenzoic Acid (Sterically Hindered) Fischer Fischer Esterification (H+, R-OH) Substrate->Fischer Pathway 1 Base Deprotonation (K2CO3 / DMF) Substrate->Base Pathway 2 Tetrahedral Tetrahedral Intermediate (Blocked by 2,6-diMe) Fischer->Tetrahedral Nucleophilic Attack Failed No Reaction / Trace Ester Tetrahedral->Failed Steric Clash Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate Fast SN2 SN2 Attack on R-X (Bypasses Carbonyl) Carboxylate->SN2 R-X Addition Success High Yield Ester SN2->Success Unhindered

Fig 1. Mechanistic divergence: Steric failure in Fischer esterification vs. success via SN2 carboxylate alkylation.

Validated Esterification Workflows & Causality

Workflow A: O-Alkylation via Carboxylate Salt (For Methyl, Benzyl, and Primary Esters)

Causality & Rationale: By treating the hindered acid with a mild base (e.g.,


 or 

) in a polar aprotic solvent like DMF, the carboxylic acid is deprotonated to form a carboxylate anion. DMF effectively solvates the potassium/cesium cations, leaving the carboxylate "naked" and highly nucleophilic. The reaction center shifts from the sterically shielded carbonyl carbon to the exposed oxygen atom, which then performs an

displacement on an alkyl halide (e.g., Iodomethane or Benzyl bromide). This completely circumvents the sterically forbidden tetrahedral intermediate[1].
Workflow B: DMAP-Catalyzed Acyl Transfer (For Complex, Secondary, or Phenolic Esters)

Causality & Rationale: When the desired alcohol cannot be utilized as an alkyl halide, the acid must be activated. Using a coupling reagent like EDC or 2-methyl-6-nitrobenzoic anhydride (MNBA) forms a mixed anhydride. Because the incoming alcohol is often too bulky to attack this intermediate, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP is small and highly reactive; it attacks the mixed anhydride to form a charged, highly electrophilic acylpyridinium intermediate . This intermediate projects the acyl group away from the steric bulk of the coupling reagent, making it accessible for the alcohol to attack and form the ester[3],[2].

DMAP_Catalysis Acid Hindered Acid + Coupling Agent (EDC or MNBA) MixedAnhydride O-Acylisourea / Mixed Anhydride (Highly Electrophilic) Acid->MixedAnhydride Activation AcylPyridinium Acylpyridinium Intermediate (Sterically Accessible) MixedAnhydride->AcylPyridinium DMAP Addition DMAP DMAP Catalyst (Nucleophilic Attack) DMAP->AcylPyridinium Product Ester Product + DMAP Regenerated AcylPyridinium->Product Esterification Alcohol R-OH Addition (Alcoholysis) Alcohol->Product

Fig 2. DMAP-mediated acyl transfer pathway overcoming steric hindrance via an acylpyridinium intermediate.

Quantitative Data Summary

The following table summarizes the expected outcomes of various esterification strategies applied to 2,6-disubstituted benzoic acids based on empirical literature data.

MethodTarget EsterReagentsSolventTemp / TimeExpected Yield
Fischer (Control) MethylMeOH,

(cat.)
MeOHReflux / 24h< 5%
O-Alkylation MethylMeI,

(1.5 eq)
DMFRT / 12h85 - 95%
O-Alkylation BenzylBnBr,

(1.5 eq)
DMFRT / 12h80 - 90%
Steglich Alkyl/ArylR-OH, EDC, DMAP (0.1 eq)DCMRT / 16h70 - 85%
Shiina (MNBA) ComplexR-OH, MNBA, DMAP (0.1 eq)TolueneRT / 12h80 - 95%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 3-methoxy-2,6-dimethylbenzoate via O-Alkylation

This protocol is highly scalable and avoids the use of coupling reagents.

  • Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methoxy-2,6-dimethylbenzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous

    
     (1.5 equiv).
    
    • Self-Validation Check: The mixture will form a cloudy suspension. Stir for 30 minutes at room temperature. The partial dissolution of the acid and a slight exotherm confirm the formation of the potassium carboxylate salt.

  • Alkylation: Dropwise, add Iodomethane (MeI) (1.2 equiv) via syringe. Cap the flask securely (MeI is highly volatile) and stir vigorously at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting carboxylic acid will streak near the baseline (under UV), while the newly formed methyl ester will elute as a distinct, non-polar spot (

      
      ).
      
  • Quench & Extraction: Once TLC confirms complete consumption of the acid, dilute the reaction mixture with Water (equal to 5x the DMF volume) to crash out the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification Workup: Wash the combined organic layers with a 5% aqueous

    
     solution (3 x 20 mL).
    
    • Causality: DMF is notoriously difficult to remove; washing with

      
       creates a high ionic strength aqueous phase that forces DMF out of the organic layer.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure methyl ester.
    
Protocol B: Synthesis of Complex Esters via Steglich Activation

Use this protocol when the target alcohol is secondary, sterically hindered, or cannot be sourced as an alkyl halide.

  • Activation: In a dry flask under nitrogen, dissolve 3-Methoxy-2,6-dimethylbenzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Add DMAP (0.1 equiv).

  • Coupling: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) in one portion. (Alternatively, DCC can be used).

    • Self-Validation Check: If using DCC, the reaction progress is visually confirmed by the precipitation of dicyclohexylurea (DCU) as a white, insoluble solid within 15-30 minutes. If using EDC·HCl, the solution will remain mostly clear, relying on TLC for validation.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Selective Workup: Dilute with DCM. Wash the organic layer sequentially with:

    • 1N

      
       (2 x 20 mL): Removes the DMAP catalyst and any unreacted EDC/urea byproducts.
      
    • Saturated

      
       (2 x 20 mL): Deprotonates and removes any unreacted starting carboxylic acid into the aqueous phase.
      
    • Brine (1 x 20 mL): Removes residual water.

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography if trace impurities remain.
    

Analytical Characterization & Troubleshooting

When verifying the success of the esterification, rely on the following spectroscopic markers:

  • Infrared Spectroscopy (IR): The broad O-H stretch of the starting carboxylic acid (3300–2500

    
    ) will completely disappear. The C=O stretch will shift from 
    
    
    
    (hydrogen-bonded acid) to a sharper, higher frequency peak at
    
    
    (ester).
  • Nuclear Magnetic Resonance (

    
     NMR):  For Protocol A, the appearance of a sharp, 3-proton singlet at 
    
    
    
    confirms the installation of the methyl ester. Ensure you do not confuse this with the methoxy group already present on the ring at the 3-position (which will also appear as a 3H singlet around
    
    
    ).

References

  • O'Brien, C. J., & Nicewicz, D. A. (2021). "Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides." Synlett, 32(8), 814–816.

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Shiina, I., & Miyao, R. (2008). "2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA): An effective coupling reagent for the synthesis of carboxylic esters and lactones." Heterocycles, 76(2), 1313-1328.

Sources

Method

Application Note: Synthesis of PPAR-Active Chalcone Derivatives Using 3-Methoxy-2,6-dimethylbenzoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The development of substituted 1,3-diphenylprop-2-en-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The development of substituted 1,3-diphenylprop-2-en-1-one derivatives (chalcones) has gained significant traction in drug discovery, particularly for their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in the treatment of metabolic disorders and cerebral ischemia[1].

This application note details the validated synthetic workflow for utilizing 3-Methoxy-2,6-dimethylbenzoic acid (CAS: 908103-53-7, MW: 180.2 g/mol )[2] as a critical A-ring building block. The presence of the 2,6-dimethyl groups forces the resulting chalcone enone system out of coplanarity, a specific 3D conformation required for selective binding in the hydrophobic pocket of PPAR receptors. We present a highly optimized, self-validating three-step protocol to convert this sterically hindered acid into a bioactive (E)-chalcone.

Mechanistic Rationale & Biological Application

Chalcone derivatives synthesized from this intermediate act as potent ligands for PPAR isoforms (α, γ, δ). Upon binding, the receptor heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) to modulate the transcription of genes responsible for lipid metabolism and neuroprotection[1].

PPARPathway Ligand Chalcone Ligand PPAR PPAR (α/γ/δ) Ligand->PPAR Agonist Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Dimerization RXR RXR RXR->Heterodimer Dimerization PPRE PPRE (DNA Promoter) Heterodimer->PPRE Nuclear Translocation Transcription Gene Transcription (Neuroprotection & Metabolism) PPRE->Transcription Target Gene Activation

Figure 1: Mechanism of action for chalcone-mediated PPAR activation and gene transcription.

Synthetic Strategy & Causality

Direct conversion of sterically hindered benzoic acids to acetophenones via alkyllithium reagents often results in poor yields and tertiary alcohol byproducts. To circumvent the steric barrier imposed by the 2,6-dimethyl substitution, this protocol utilizes a Weinreb Amide intermediate .

  • Activation: The acid is converted to an acyl chloride using Oxalyl Chloride and catalytic DMF. This generates the highly electrophilic Vilsmeier-Haack reagent, which easily overcomes the ortho-methyl steric shielding.

  • Amidation: Reaction with N,O-dimethylhydroxylamine yields the Weinreb amide.

  • Alkylation: Methylmagnesium bromide (MeMgBr) attacks the amide. The resulting tetrahedral intermediate forms a stable 5-membered chelate with the magnesium ion, preventing collapse to the ketone until aqueous quenching.

  • Condensation: A Claisen-Schmidt condensation with an aryl aldehyde yields the target chalcone. The strong base forces the E1cB elimination, driving the equilibrium toward the thermodynamically stable (E)-isomer.

SynthesisWorkflow A 3-Methoxy-2,6- dimethylbenzoic acid (CAS: 908103-53-7) B Acyl Chloride Intermediate A->B Oxalyl Chloride DMF (cat.), DCM C Weinreb Amide B->C HN(OMe)Me·HCl TEA, DCM D 3-Methoxy-2,6- dimethylacetophenone C->D MeMgBr THF, 0°C E (E)-Chalcone Derivative D->E Ar-CHO, NaOH EtOH, rt

Figure 2: Three-step synthetic workflow from 3-Methoxy-2,6-dimethylbenzoic acid to (E)-chalcone.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry & Reaction Parameters

Step Reagent / Intermediate Equivalents Function Temp (°C)
1 3-Methoxy-2,6-dimethylbenzoic acid 1.0 Starting Material 0 to 25
1 Oxalyl Chloride 1.2 Activating Agent 0 to 25
1 N,O-Dimethylhydroxylamine HCl 1.5 Nucleophile 0 to 25
2 Methylmagnesium Bromide (3M) 1.5 Methylating Agent 0 to 25
3 Substituted Benzaldehyde 1.0 Electrophile 0 to 25

| 3 | Sodium Hydroxide (50% aq) | 2.0 | Base Catalyst | 25 |

Table 2: In-Process Validation & Analytical Metrics

Intermediate Expected Yield Target Purity (HPLC) TLC System (v/v) Expected Rf Visual Cue
Weinreb Amide 85–92% >98% Hexanes:EtOAc (7:3) ~0.45 Colorless oil
Acetophenone 78–85% >95% Hexanes:EtOAc (9:1) ~0.60 Pale yellow oil

| (E)-Chalcone | 70–80% | >99% | Hexanes:EtOAc (8:2) | ~0.50 | Bright yellow solid |

Detailed Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide

N-methoxy-N,3-dimethyl-2,6-dimethylbenzamide

  • Setup: Under an inert nitrogen atmosphere, dissolve 3-Methoxy-2,6-dimethylbenzoic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add 2 drops of anhydrous DMF.

  • Activation: Cool the flask to 0 °C. Add Oxalyl chloride (12.0 mmol) dropwise over 15 minutes.

    • Causality: Gas evolution (CO, CO2, HCl) will occur. Oxalyl chloride is preferred over SOCl₂ as it is milder and prevents unwanted electrophilic chlorination of the electron-rich methoxy-aromatic ring.

  • Validation Checkpoint 1: After stirring for 2 hours at room temperature, quench a 10 µL aliquot in 1 mL of methanol. Analyze by TLC. The formation of the methyl ester (higher Rf than the acid) confirms complete conversion to the acyl chloride.

  • Amidation: Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in DCM (20 mL) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (15.0 mmol) followed by dropwise addition of Triethylamine (TEA, 30.0 mmol).

  • Workup: Stir for 4 hours at room temperature. Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted amine and TEA, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide.

Protocol 2: Grignard Addition to Acetophenone

1-(3-methoxy-2,6-dimethylphenyl)ethan-1-one

  • Setup: Dissolve the Weinreb amide (8.5 mmol) in anhydrous THF (25 mL) under nitrogen. Cool to 0 °C using an ice bath.

  • Alkylation: Add Methylmagnesium bromide (3M in diethyl ether, 12.75 mmol) dropwise over 20 minutes.

    • Causality: The 2,6-dimethyl groups create severe steric hindrance. A slight excess of the Grignard reagent (1.5 eq) ensures complete conversion. The Weinreb chelate traps the intermediate, preventing a second equivalent of MeMgBr from forming a tertiary alcohol.

  • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 7:3). The complete disappearance of the amide spot indicates the reaction is finished (typically 2 hours).

  • Quenching: Carefully quench the reaction at 0 °C by dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Causality: The acidic quench breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target acetophenone.

  • Workup: Extract with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if purity is <95%.

Protocol 3: Claisen-Schmidt Condensation

(E)-Chalcone Synthesis

  • Setup: In a round-bottom flask, dissolve 1-(3-methoxy-2,6-dimethylphenyl)ethan-1-one (6.0 mmol) and the chosen substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 6.0 mmol) in absolute Ethanol (15 mL).

  • Catalysis: Add 50% aqueous NaOH (12.0 mmol) dropwise at room temperature.

    • Causality: The acetyl protons of the 2,6-dimethylacetophenone are less acidic due to the orthogonal twist of the carbonyl group relative to the A-ring. A strong base (NaOH) rather than a weak base (piperidine) is required to efficiently generate the enolate.

  • Validation Checkpoint 3: Stir the reaction at room temperature for 12–24 hours. The progression of the aldol condensation and subsequent E1cB elimination is visually validated by the precipitation of a bright yellow solid (the highly conjugated (E)-chalcone).

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (10 mL) and distilled water (20 mL) to remove residual NaOH and unreacted starting materials. Recrystallize from hot ethanol to achieve >99% purity.

References

  • Pharmaffiliates. "3-Methoxy-2,6-dimethylbenzoic Acid Reference Standard (CAS: 908103-53-7)." Pharmaffiliates Catalog, 2023. Available at:[Link][2]

  • Genfit SA (Najib, J., Caumont-Bertrand, K.). "Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof." U.S. Patent 7,943,661 B2, issued May 17, 2011. Available at:[1]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818. Available at:[Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 2,6-Disubstituted Benzoic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The formation of amide bonds is a foundational transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The formation of amide bonds is a foundational transformation in drug discovery and peptide synthesis. However, coupling 2,6-disubstituted benzoic acids (e.g., 2,4,6-trimethylbenzoic acid, 2,6-dichlorobenzoic acid) with amines presents a severe synthetic bottleneck. The dual ortho-substituents create a profound steric shield around the carbonyl carbon, rendering standard carbodiimide (EDC/DIC) and uronium (HATU/HBTU) reagents largely ineffective.

As a Senior Application Scientist, I have evaluated numerous methodologies to overcome this barrier. This guide details the mechanistic causality behind these steric failures and provides field-proven, self-validating protocols utilizing state-of-the-art reagents—specifically TCFH-NMI , Ghosez's Reagent , and BOP-Cl —to achieve high-yielding couplings in sterically extreme environments.

The Mechanistic Challenge of 2,6-Disubstitution

To solve a coupling failure, one must first understand the physical chemistry driving it. In a 2,6-disubstituted benzoic acid, the bulky ortho groups force the carboxylate out of coplanarity with the aromatic ring. When activated by standard reagents like HATU or DIC/Oxyma[1], the resulting active ester (e.g., OBt or Oxyma ester) is deeply buried within a steric cleft.

The incoming amine must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). In 2,6-disubstituted systems, this trajectory is physically blocked by the ortho substituents. Consequently, the rate of nucleophilic attack drops precipitously, allowing competing side reactions (such as hydrolysis of the active ester or guanidinylation of the amine) to dominate.

To bypass this, we must shift away from bulky active esters and utilize reagents that generate smaller, highly electrophilic intermediates, such as acid chlorides or acyl imidazoliums .

Evaluation of High-Performance Coupling Reagents

TCFH-NMI: The Acyl Imidazolium Pathway

Developed extensively by process chemists at Bristol-Myers Squibb, the combination of TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) is a breakthrough for challenging amides[2]. TCFH reacts with the carboxylate to form an initial acyl uronium species, which is rapidly intercepted by NMI to generate a highly reactive acyl imidazolium intermediate. Because the imidazolium leaving group is planar, highly electron-withdrawing, and less sterically demanding than an OBt ester, it facilitates rapid amine addition even in 2,6-disubstituted systems[3].

G A 2,6-Disubstituted Benzoic Acid C Acyl Imidazolium Intermediate A->C Activation B TCFH + NMI B->C Catalysis E Amide Product C->E Nucleophilic Attack D Hindered Amine D->E Addition

Caption: Mechanistic pathway of TCFH-NMI mediated amide coupling via an acyl imidazolium intermediate.

Ghosez's Reagent: Mild In Situ Acid Chloride Generation

When extreme hindrance demands an acid chloride, but the substrate contains acid-sensitive functional groups (e.g., Boc-amines, acetals), traditional reagents like SOCl₂ or oxalyl chloride are too harsh. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides in situ under strictly neutral conditions[4]. The byproduct is a harmless inert amide (N,N-dimethylisobutyramide). This method has been successfully utilized in the total synthesis of complex, sterically congested natural products like cystobactamid[4].

BOP-Cl: The Phosphinic Chloride Alternative

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is a classic but highly effective reagent for hindered substrates, particularly when coupling N-methyl amines or imino acids[5]. It operates by forming a mixed phosphinic anhydride, which subsequently collapses into an acid chloride or highly reactive oxazolone[6]. While highly effective in solution phase, its poor solubility limits its utility in solid-phase peptide synthesis (SPPS)[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected performance of these reagents when applied to 2,6-disubstituted benzoic acids.

Reagent SystemReactive IntermediateEfficacy on 2,6-DisubstitutionPrimary ByproductsOptimal Use Case
TCFH / NMI Acyl imidazoliumExcellent Tetramethylurea, NMI-HFHighly hindered acids, deactivated anilines
Ghosez's Reagent Acid chlorideExcellent N,N-dimethylisobutyramideAcid/base-sensitive complex substrates
BOP-Cl Phosphinic anhydrideGood to Very Good Phosphoramide derivativesN-methyl amines, solution-phase synthesis
DIC / Oxyma Oxyma active esterPoor to Moderate DiisopropylureaStandard unhindered peptide synthesis

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) to ensure the causality of the reaction is tracked, preventing false negatives caused by failed activation rather than failed coupling.

Protocol A: TCFH-NMI Mediated Amide Coupling

Best for general 2,6-disubstituted benzoic acids and deactivated amines.

Materials:

  • 2,6-disubstituted benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • TCFH (1.1 - 1.2 equiv)

  • N-methylimidazole (NMI) (2.5 - 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid and the amine in anhydrous MeCN.

  • Reagent Addition: Add TCFH (1.1 equiv) in one portion. The mixture will likely remain a suspension.

  • Activation (The Critical Step): Add NMI (2.5 equiv) dropwise at room temperature. The solution will typically turn homogeneous and slightly yellow as the acyl imidazolium forms.

    • Self-Validation (IPC): After 15 minutes, quench a 5 µL aliquot into 100 µL of Methanol. Analyze by LC-MS. The presence of the methyl ester confirms successful activation of the sterically hindered acid. If the free acid remains, add an additional 0.2 equiv of TCFH/NMI.

  • Coupling: Stir the reaction at room temperature for 2 to 12 hours. Monitor the disappearance of the amine by TLC or LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow Step1 Step 1: Dissolution Acid + Amine in MeCN/DCM Step2 Step 2: Reagent Addition Add TCFH (1.1-1.2 eq) Step1->Step2 Step3 Step 3: Base Activation Dropwise NMI (2.5-3.0 eq) Step2->Step3 Step4 Step 4: Coupling Stir at RT (2-12 hours) Step3->Step4 Step5 Step 5: Workup Aqueous wash & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for TCFH-NMI mediated amide bond formation.

Protocol B: Ghosez's Reagent Mediated Coupling

Best for highly sensitive substrates where basic or acidic conditions cause degradation.

Materials:

  • 2,6-disubstituted benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Anhydrous DCM (0.1 M)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) if the amine is a hydrochloride salt.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DCM under inert atmosphere. Cool to 0 °C.

  • Acid Chloride Formation: Add Ghosez's reagent (1.2 equiv) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours.

    • Self-Validation (IPC): Quench a 5 µL aliquot into Methanol. LC-MS analysis should show complete conversion to the methyl ester, indicating 100% conversion to the acid chloride.

  • Amine Addition: Cool the mixture back to 0 °C. Add the amine (1.1 equiv) dissolved in a minimum amount of DCM. (If the amine is a salt, add DIPEA concurrently).

  • Coupling: Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours).

  • Workup: Evaporate the DCM. Redissolve in EtOAc and wash with water and brine. The byproduct (N,N-dimethylisobutyramide) is highly water-soluble and is easily removed during the aqueous wash.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters - ACS Publications[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey (BOP-Cl Evaluation) Organic Process Research & Development - ACS Publications[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids (DIC/Oxyma Limitations) ResearchGate[Link]

Sources

Method

Application Note: Decarboxylation Profiling of 3-Methoxy-2,6-dimethylbenzoic Acid

This Application Note provides a rigorous technical framework for characterizing the thermal decarboxylation profile of 3-Methoxy-2,6-dimethylbenzoic acid . Due to the specific steric crowding of the 2,6-dimethyl substit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for characterizing the thermal decarboxylation profile of 3-Methoxy-2,6-dimethylbenzoic acid .

Due to the specific steric crowding of the 2,6-dimethyl substitution pattern, this compound exhibits "Steric Inhibition of Resonance," making its carboxyl group distinct from standard benzoic acids. While direct literature values for this specific isomer are rare, its behavior can be accurately predicted and determined using the protocols below, referenced against the known behavior of 2,6-dimethylbenzoic acid (2,6-Xylic acid) .

[1]

Part 1: Executive Summary & Physicochemical Context[1]

Compound: 3-Methoxy-2,6-dimethylbenzoic acid Target Transformation: Decarboxylation to 1-Methoxy-2,4-dimethylbenzene (2,4-Dimethylanisole).[1] Predicted Thermal Behavior:

  • Melting Point (Est.): 115°C – 125°C (Based on 2,6-dimethylbenzoic acid MP: 116°C).[1]

  • Decarboxylation Onset (T_onset): >180°C (Purely thermal) or 140°C–160°C (Acid-catalyzed/Solvent-assisted).[1]

The "Ortho-Effect" Mechanism

Unlike simple benzoic acids, 2,6-disubstituted acids cannot maintain a planar carboxyl group due to steric clash with the ortho-methyl groups.[1] This forces the carbonyl group out of conjugation with the aromatic ring.

  • Consequence 1: Acid strength is often higher (pKa ~3.4 vs 4.2 for benzoic acid) due to reduced resonance stabilization of the acid form.

  • Consequence 2: The C-C bond to the carboxyl group is weakened, facilitating decarboxylation, particularly via the Arenium Ion Mechanism where a proton attacks the ipso-carbon.

Part 2: Analytical Determination Protocols (TGA/DSC)

To determine the precise decarboxylation temperature for your specific lot, you must distinguish between melting (a phase change) and decarboxylation (a chemical decomposition).

Protocol A: Simultaneous TGA-DSC Analysis

Objective: Define the exact


 (onset of mass loss) and 

.[1]

Equipment: Mettler Toledo TGA/DSC 3+ (or equivalent). Sample Mass: 5–10 mg. Purge Gas: Nitrogen (


) at 50 mL/min (Inert atmosphere prevents oxidation masking the decarboxylation).

Step-by-Step Workflow:

  • Equilibration: Hold sample at 30°C for 5 minutes to stabilize weight.

  • Ramp 1 (Screening): Heat from 30°C to 300°C at 10°C/min.

  • Data Interpretation:

    • Event 1 (Endothermic): Sharp peak on DSC heat flow (approx. 115–125°C).[1] No mass loss.[1] -> Melting Point.

    • Event 2 (Endothermic/Exothermic): Significant mass loss step on TGA curve (-24.4% theoretical mass loss for

      
      ).[1] -> Decarboxylation. [1][2]
      
    • Determination: The Extrapolated Onset Temperature of the mass loss step is the

      
      .
      
Data Summary Table: Theoretical vs. Observed (Example)
ParameterTheoretical ValueIndicator
Molecular Weight 180.20 g/mol Baseline
Mass Loss (

)
44.01 g/mol 24.42% Step Decrease
Product MW 136.19 g/mol Residual Mass
Critical Temp ~190°C Typical thermal onset for hindered acids

Part 3: Preparative Decarboxylation Protocol[1]

If the goal is to synthesize 1-Methoxy-2,4-dimethylbenzene , purely thermal decarboxylation (heating dry solid) is inefficient due to sublimation and charring.[1] The standard "Copper/Quinoline" method is recommended.[1]

Reagents
  • Substrate: 3-Methoxy-2,6-dimethylbenzoic acid (1.0 equiv).[1]

  • Solvent: Quinoline (BP 237°C) - Acts as a high-boiling base/solvent.[1]

  • Catalyst: Copper powder (0.1 equiv) or Copper(I) Oxide (

    
    ).
    
Workflow Diagram (DOT)

DecarboxylationWorkflow Start Start: 3-Methoxy-2,6- dimethylbenzoic acid Mix Mix with Quinoline & Copper Catalyst Start->Mix Heat Heat to 200-220°C (Reflux) Mix->Heat Inert Atms (N2) React Reaction: -CO2 (Gas Evolution) Heat->React T > T_decarb Workup Cool & Acidify (HCl Wash) React->Workup Complete Evolution Product Product: 1-Methoxy- 2,4-dimethylbenzene Workup->Product Extraction

Caption: Preparative workflow for the copper-catalyzed decarboxylation of sterically hindered benzoic acids.

Detailed Steps:
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Loading: Add 10 mmol of 3-Methoxy-2,6-dimethylbenzoic acid, 5 mL of Quinoline, and 1 mmol of Copper powder.

  • Reaction: Heat the mixture to 200°C–220°C .

    • Note: Evolution of

      
       gas bubbles indicates reaction progress.[1]
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The acid spot (baseline) will disappear, replaced by the less polar arene spot.

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (50 mL).[1]

    • Critical Step: Wash with 2M HCl (3 x 30 mL) to remove the Quinoline (converts to water-soluble Quinolinium chloride).[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      

Part 4: Mechanistic Insight[1][4]

The decarboxylation of 2,6-disubstituted benzoic acids is driven by the relief of steric strain. The 3-methoxy group provides additional electronic activation.[1]

Mechanism Diagram (DOT)

Mechanism Substrate Substrate: Sterically Crowded Acid Transition Transition State: Ring Protonation (Ipso) Substrate->Transition Heat/H+ Intermediate Arenium Ion Intermediate Transition->Intermediate Rate Limiting Products Product + CO2 Intermediate->Products Fast (-CO2)

Caption: Arenium ion mechanism facilitated by steric relief and electron donation from the methoxy group.[1]

References

  • ChemicalBook. (2025).[1] 2,6-Dimethylbenzoic acid Properties and Melting Point Data. Retrieved from

  • NIST Chemistry WebBook. (2024).[1] Benzoic acid, 2,6-dimethyl- Thermochemistry Data. National Institute of Standards and Technology.[1][4] Retrieved from

  • Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Carboxylic Acids. Synthesis, 2009(01), 15-41.[1] (Foundational protocol for Cu/Quinoline decarboxylation).

  • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of activated carboxylic acids. Journal of the American Chemical Society, 92(10), 3189-3190.

Sources

Application

Preparation of 3-Methoxy-2,6-dimethylbenzoyl chloride from acid

Application Note: High-Efficiency Synthesis of Sterically Hindered 3-Methoxy-2,6-dimethylbenzoyl Chloride Part 1: Executive Summary & Strategic Analysis The Challenge: The "Molecular Gate" The conversion of 3-Methoxy-2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Sterically Hindered 3-Methoxy-2,6-dimethylbenzoyl Chloride

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Molecular Gate" The conversion of 3-Methoxy-2,6-dimethylbenzoic acid to its corresponding acid chloride is not a trivial transformation. Unlike simple benzoic acids, this substrate features a 2,6-dimethyl substitution pattern . These ortho-methyl groups create a "molecular gate," exerting significant steric hindrance that shields the carbonyl carbon from nucleophilic attack. Standard chlorination protocols (e.g., neat thionyl chloride at room temperature) often result in incomplete conversion, extended reaction times, or the formation of anhydrides due to the sluggish kinetics.

The Solution: Catalytic Activation To overcome this steric barrier, this protocol utilizes N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier-Haack type chloroiminium intermediate.[1] This intermediate is less sterically demanding and more electrophilic than the bulk chlorinating agent, allowing it to penetrate the steric shield of the 2,6-dimethyl system.

Reagent Selection Strategy We present two validated methods depending on the scale and purity requirements:

FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Primary Use Large-scale synthesis; Robustness.[2]Small-scale; High purity requirements.
Byproducts

(gas),

(gas).[1][2]

(gas),

(gas),

(gas).[1][2]
Work-up Distillation often required to remove traces.Evaporation usually sufficient (volatile byproducts).
Thermal Profile Requires Reflux (

).
Room Temperature (

).

Part 2: Mechanistic Insight (The "Why")

The failure of uncatalyzed reactions on this substrate is due to the high activation energy required to form the tetrahedral intermediate. The DMF catalytic cycle lowers this barrier.

Figure 1: DMF Catalytic Cycle for Hindered Acid Chlorides

G DMF DMF Catalyst Vilsmeier Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Activated Activated Acyl-Imidoyl Intermediate Vilsmeier->Activated + Substrate Substrate 3-Methoxy-2,6- dimethylbenzoic Acid Substrate->Activated Activated->DMF Regeneration Product 3-Methoxy-2,6- dimethylbenzoyl Chloride Activated->Product Cl- Attack Byproducts SO2 + HCl (Gases) Activated->Byproducts

Caption: The catalytic cycle where DMF acts as a shuttle, converting the bulk chlorinating agent into a reactive chloroiminium species that bypasses steric hindrance.[1]

Part 3: Detailed Experimental Protocols

Method A: Thionyl Chloride (Robust Scale-Up)

Best for >10g scales where thermal robustness is acceptable.

Reagents:

  • 3-Methoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • DMF (anhydrous) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (anhydrous) (5-10 volumes)

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and an inert gas inlet (Nitrogen/Argon). Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize

    
     off-gas.
    
  • Dissolution: Charge the flask with the benzoic acid derivative and Toluene. Stir to suspend.

  • Catalyst Addition: Add the catalytic amount of DMF.[2]

    • Note: A slight color change (yellowing) indicates the formation of the Vilsmeier complex with trace acid chlorides if present.

  • Reagent Addition: Add Thionyl Chloride dropwise via an addition funnel over 15-20 minutes.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately. Ensure scrubber is active.
  • Reaction: Heat the mixture to 70-80°C (internal temperature).

    • Critical: Do not hard reflux (

      
      ) unless necessary; moderate heat preserves the methoxy group integrity.
      
  • Monitoring: Stir for 2-3 hours. Perform the Methyl Ester Quench Test (see Part 4) to confirm completion.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Toluene and excess

      
      .
      
    • Azeotrope: Add fresh Toluene and re-evaporate (2x) to ensure complete removal of acidic gases.

  • Storage: The resulting oil/solid is moisture sensitive. Store under Argon at 4°C.

Method B: Oxalyl Chloride (High Purity/Lab Scale)

Best for <5g scales or when thermal degradation is a concern.

Reagents:

  • 3-Methoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • DMF (anhydrous) (0.02 equiv / 2 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous) (10 volumes)

Protocol:

  • Setup: Flame-dried glassware under Argon flow.

  • Dissolution: Dissolve the acid in anhydrous DCM at Room Temperature (

    
    ).
    
  • Catalyst: Add DMF (1-2 drops).

  • Addition: Add Oxalyl Chloride dropwise.

    • Observation: Vigorous bubbling (

      
      ) will occur.
      
  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Why RT? Oxalyl chloride is more reactive than thionyl chloride; heating is rarely required even for hindered substrates if DMF is present.

  • Work-up: Evaporate solvent and excess reagent under vacuum. The product is usually pure enough for the next step without distillation.

Part 4: Process Analytical Technology (PAT) & Validation

The "Self-Validating" System: Methyl Ester Quench Direct analysis of acid chlorides by HPLC/TLC is unreliable due to hydrolysis on the stationary phase (turning it back into the starting material). You must derivatize the sample.

Protocol:

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench it into a vial containing 500

    
    L of dry Methanol  (and optionally 1 drop of Triethylamine).
    
  • Shake for 1 minute. The acid chloride converts instantly to the Methyl Ester .

  • Analyze by HPLC or TLC.

Interpretation:

  • Peak A (Starting Material): Acid (Retention time

    
    ).
    
  • Peak B (Product Surrogate): Methyl Ester (Retention time

    
    , typically less polar/longer retention on Reverse Phase).
    
  • Target: >99% conversion of Peak A to Peak B.

Figure 2: Validation Workflow

Validation Sample Reaction Aliquot (Acid Chloride) Quench Quench in MeOH (+ Et3N) Sample->Quench Transform In-situ Derivatization (R-COCl -> R-COOMe) Quench->Transform Analysis HPLC / TLC Analysis Transform->Analysis Result Peak Separation: Acid vs. Methyl Ester Analysis->Result

Caption: Workflow for monitoring reaction progress via methyl ester derivatization.

Part 5: Troubleshooting & Safety

Troubleshooting Table

ObservationRoot CauseCorrective Action
Reaction Stalls (<80% conv.) Steric bulk preventing attack.Add 0.05 eq more DMF. Increase temp by

(Method A).
Product is Dark/Black Thermal decomposition or polymerization.Reduce temperature.[4] Ensure inert atmosphere (

exclusion).
Reversion to Acid on Workup Incomplete removal of HCl/moisture ingress.Perform Toluene azeotrope steps rigorously. Store under Argon.
New Impurity (Des-methyl) Ether cleavage by strong acid/heat.Switch to Method B (Oxalyl Chloride) to avoid high temp reflux.

Safety Profile

  • Thionyl/Oxalyl Chloride: Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water.

  • 3-Methoxy-2,6-dimethylbenzoyl chloride: Potent lachrymator and sensitizer. Handle only in a fume hood.

  • Waste: Quench excess reagents by slow addition to a stirred mixture of ice/bicarbonate. Never add water directly to the concentrated acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Vilsmeier-Haack reagents).
  • Sigma-Aldrich (Merck). Product Specification: 3,5-Dimethoxybenzoyl chloride (Analogous reactivity data).

  • BenchChem. Technical Support: Synthesis of substituted benzoyl chlorides. (General protocols for hindered chlorides).

  • Common Organic Chemistry. Mechanism: Thionyl Chloride + DMF.[5]

  • Organic Syntheses. General procedures for Acid Chlorides. Coll. Vol. 9, p. 32.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Methoxy-2,6-dimethylbenzoic acid synthesis

Technical Support Guide: High-Yield Synthesis of 3-Methoxy-2,6-Dimethylbenzoic Acid Section 1: Executive Summary & Core Challenges The Challenge: Synthesizing 3-Methoxy-2,6-dimethylbenzoic acid presents a classic "steric...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: High-Yield Synthesis of 3-Methoxy-2,6-Dimethylbenzoic Acid

Section 1: Executive Summary & Core Challenges

The Challenge: Synthesizing 3-Methoxy-2,6-dimethylbenzoic acid presents a classic "steric clamp" problem. The carboxylic acid moiety must be introduced at position 1, which is flanked by two methyl groups at the 2 and 6 positions.[1] This steric hindrance severely inhibits standard nucleophilic attacks (e.g., Grignard additions to CO₂) and complicates transition metal-catalyzed couplings.[1][2]

The Solution: To improve yield, you must abandon standard magnesium turnings (Grignard) or direct electrophilic aromatic substitution. Instead, you must utilize Halogen-Metal Exchange (HME) using high-activity organometallic species (Lithium or Turbo-Grignard) to overcome the kinetic barrier of the steric bulk.[1][2]

Section 2: Troubleshooting & Optimization Modules

Module 1: The Precursor Bottleneck (Regioselectivity)

User Question: "I am brominating 2,6-dimethylanisole to get my precursor, but my final yield is low and the NMR looks messy. What is happening?"

Technical Diagnosis: You are likely experiencing a regioselectivity error. Direct bromination of 2,6-dimethylanisole is electronically driven to the 4-position (para to the methoxy group), not the desired 3-position .[1][2] If you proceed with the 4-bromo isomer, you will synthesize 4-methoxy-3,5-dimethylbenzoic acid (an isomer), or a mixture that is impossible to separate.[1][2]

Corrective Protocol: You must verify the regiochemistry of your starting material before attempting carboxylation.

  • Check: 1H NMR should show two aromatic protons with ortho coupling (d, J ≈ 8 Hz) for the 3-bromo isomer. If you see a singlet or meta-coupling, you have the wrong isomer.[1][2]

  • Fix: If you cannot source pure 3-bromo-2,6-dimethylanisole, synthesize it via the Sandmeyer reaction starting from 2,6-dimethyl-3-methoxyaniline, or via nitration of 2,6-dimethylanisole (which directs ortho/para) followed by reduction and diazotization.[1][2]

Module 2: Overcoming Steric Hindrance (The Carboxylation Step)

User Question: "My Grignard reaction initiates, but after adding CO₂, I recover mostly starting material (dehalogenated). Why is the conversion <40%?"

Technical Diagnosis: This is a failure of nucleophilicity vs. basicity.

  • Steric Blocking: The 2,6-dimethyl groups create a "picket fence" around the carbon-magnesium bond.[1] Standard CO₂ bubbling is too slow; the bulky Grignard reagent acts as a base (grabbing a proton from moisture or solvent) rather than a nucleophile.

  • Aggregate Formation: Standard Grignard reagents form large aggregates in ether/THF, further increasing effective steric bulk.[2]

High-Yield Protocol (The "Turbo" Method): Switch from standard Mg turnings to Knochel’s Turbo Grignard (


-PrMgCl[1][2]·LiCl)  or 

-BuLi
.

Option A: The Turbo Grignard Route (Recommended for Safety & Scale) The Lithium Chloride (LiCl) breaks up the Grignard aggregates, creating a more reactive monomeric species that can bypass steric hindrance.

  • Dissolve: 1.0 eq of 3-bromo-2,6-dimethylanisole in anhydrous THF.

  • Exchange: Add 1.1 eq of

    
    -PrMgCl[1]·LiCl (1.3M in THF) dropwise at 0°C (not -78°C, as exchange is slower for hindered systems).[2]
    
  • Monitor: Stir for 1-2 hours. Verify exchange by GC-MS (quench aliquot with water; look for de-brominated product).[1]

  • Trap: Cool to -20°C. Introduce dried CO₂ gas (pass through a CaCl₂ drying tube) directly into the solution via a wide-bore needle. Do not use dry ice chunks directly, as water content kills this hindered anion.[1]

  • Quench: Acidify with 1M HCl to pH 2.

Option B: The Lithiation Route (Highest Reactivity) If Option A fails, use Lithium-Halogen Exchange.[1]

  • Cool: Dissolve bromide in THF; cool to -78°C .

  • Exchange: Add 2.1 eq of

    
    -BuLi  (or 
    
    
    
    -BuLi if
    
    
    -BuLi is unavailable, though
    
    
    -BuLi is cleaner for bromides). Stir for 30 mins.
  • Trap: Pour the reaction mixture onto an excess of crushed, fresh Dry Ice (rinsed with ether to remove frost/water). This "inverse addition" ensures the anion always sees excess CO₂.

Module 3: Isolation & Purification

User Question: "I get a product, but it turns into a tar or oil during drying. Is the compound unstable?"

Technical Diagnosis: Electron-rich benzoic acids (methoxy + methyl substituted) are prone to decarboxylation if heated in acidic media.[1] The 2,6-dimethyl groups twist the carboxylate out of plane, weakening the C-C bond.[1][2]

Stabilization Protocol:

  • Workup: After acidification, extract immediately into EtOAc.

  • Wash: Wash organic layer with water, not strong base/acid cycles if possible.

  • Drying: Dry over Na₂SO₄. Evaporate solvent at <40°C . Do not heat to reflux during recrystallization unless necessary.[1]

  • Recrystallization: Use Hexane/EtOAc (high ratio of hexane).

Section 3: Visualized Workflows

Diagram 1: The High-Yield Synthetic Pathway

This diagram illustrates the critical decision points between standard Grignard (Low Yield) and Turbo Grignard (High Yield).[1]

SynthesisPath Start 3-Bromo-2,6- dimethylanisole Decision Choose Metalation Method Start->Decision MgRoute Standard Mg/Ether (Grignard) Decision->MgRoute Traditional TurboRoute Turbo Grignard (i-PrMgCl·LiCl) Decision->TurboRoute Recommended LiRoute Li-Halogen Exchange (t-BuLi, -78°C) Decision->LiRoute Alternative FailState Steric Failure: Low Conversion MgRoute->FailState Aggregates formed Intermediate Reactive Anion (Monomeric Species) TurboRoute->Intermediate LiCl breaks aggregates LiRoute->Intermediate Kinetic control Trap CO2 Trapping (Anhydrous) Intermediate->Trap Product 3-Methoxy-2,6- dimethylbenzoic acid Trap->Product Acid Workup (pH < 3)

Caption: Comparison of metalation routes. Green paths indicate high-yield protocols overcoming steric hindrance.[1][2]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impurity Check1 Check Precursor NMR (Is it 3-bromo or 4-bromo?) Issue->Check1 Check2 Check Reagent Quality (Titrate Organometallic) Check1->Check2 Correct Isomer Sol1 Regioselectivity Error: Restart with correct isomer Check1->Sol1 Wrong Coupling Pattern Check3 Check CO2 Source (Dry Ice water content?) Check2->Check3 Reagent OK Sol2 Moisture Kill: Use inline drying tube Check3->Sol2 Frost on Dry Ice

Caption: Step-by-step diagnostic flow for identifying yield-killing parameters.

Section 4: Data Summary

Table 1: Comparison of Metalation Methods for Sterically Hindered Benzoates

MethodReagentTempAggregation StateTypical YieldNotes
Standard Grignard Mg / THFRefluxHigh (Dimers/Trimers)15-30%Fails due to steric bulk preventing CO₂ attack.[1][2]
Lithium Exchange

-BuLi / THF
-78°CTetramers60-75%Good yield, but requires cryogenic conditions.[1]
Turbo Grignard

-PrMgCl[1][2]·LiCl
0°C to RTMonomeric 85-92% Best Balance. LiCl prevents aggregation; higher thermal stability.[1][2]

Section 5: References

  • Knochel, P., et al. (2004).[2][3] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link[2]

    • Authority on the "Turbo Grignard" mechanism for hindered substrates.

  • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link[2]

    • Specific protocol for enhancing yield in sterically hindered bromides.

  • Gros, P., et al. (2002).[2] Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity. Journal of Organic Chemistry. Link

    • Provides mechanistic insight into directing effects and aggregation in lithiation chemistry.

  • Smith, K., et al. (1996).[2] Regioselective lithiation of methoxy-substituted aromatics. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Foundational text on regioselectivity challenges in anisole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dimethyl Substituted Benzoic Acids

Topic: Overcoming Steric Hindrance in 2,6-Dimethyl Benzoic Acid Derivatives Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers Status: Active Guide[1][2] Diagnostic Hub: The "Ortho Effect" & Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,6-Dimethyl Benzoic Acid Derivatives Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers Status: Active Guide[1][2]

Diagnostic Hub: The "Ortho Effect" & Steric Inhibition[1][3]

User Query: "Why is my 2,6-dimethylbenzoic acid inert to standard Fischer esterification and EDC/NHS coupling conditions?"

Technical Diagnosis: The core issue is Steric Inhibition of Resonance (SIR) and Steric Hindrance to Nucleophilic Attack . In a standard benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing conjugation.[1] In 2,6-dimethyl derivatives, the bulky ortho-methyl groups force the carboxyl group to rotate roughly 90° out of plane to minimize van der Waals repulsions.[1]

Consequences:

  • Electronic: The loss of conjugation actually makes the acid more acidic (pKa ≈ 3.25 vs. 4.2 for benzoic acid) because the phenyl ring's electron-donating resonance is cut off.

  • Kinetic (The Problem): The ortho-methyl groups create a "picket fence" around the carbonyl carbon. The formation of the tetrahedral intermediate (sp³) required for standard nucleophilic acyl substitution (A-AC-2 mechanism) is energetically prohibitive due to severe crowding.

Visualizing the Blockage

The following diagram illustrates the mechanistic bottleneck and the necessary workaround pathways.

StericHindrance cluster_0 Standard Conditions (Failure) cluster_1 Successful Pathways Acid 2,6-Dimethyl Benzoic Acid Tetra Tetrahedral Intermediate (sp3) Acid->Tetra Blocked by Ortho-Methyls Acylium Acylium Ion (Ar-C≡O+) Acid->Acylium Conc. H2SO4 (A-AC-1 Mech) Alkyl Carboxylate Alkylation Acid->Alkyl Base + MeI (Sn2 on Alkyl) AcidCl Acid Chloride (via Vilsmeier) Acid->AcidCl SOCl2 + DMF (Catalytic) Nu Nucleophile (ROH / RNH2)

Caption: Figure 1. Steric hindrance prevents the formation of the tetrahedral intermediate (red), necessitating pathways that utilize linear intermediates (Acylium) or distal attack (Alkylation).[1]

Troubleshooting Guide: Esterification Failures

Scenario:

You are attempting to synthesize the methyl ester of 2,6-dimethylbenzoic acid. Refluxing in Methanol/H2SO4 (Fischer Esterification) yields <5% product after 24 hours.

Root Cause:

Fischer esterification relies on the A-AC-2 mechanism (Acid-catalyzed, Acyl cleavage, Bimolecular).[1][2] This requires the alcohol to attack the protonated carbonyl, forming a crowded tetrahedral intermediate. The ortho-methyl groups physically block this attack.

Solution A: The Acylium Ion Route (Newman's Method)

This method forces the reaction through an A-AC-1 mechanism (Unimolecular ionization). By generating a linear acylium ion (


), you relieve steric strain before the alcohol attacks.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,6-dimethylbenzoic acid in 100% Sulfuric Acid (or concentrated H2SO4). The solution should turn yellow/orange, indicating acylium ion formation.

    • Note: Do not add the alcohol yet.

  • Ionization: Stir at RT for 15–30 minutes to ensure complete conversion to the acylium ion (

    
    ).
    
  • Quenching: Pour the sulfuric acid solution slowly into a large excess of ice-cold Methanol (or the desired alcohol).

  • Workup: The ester forms immediately. Pour onto ice water and extract with ether/DCM.

Solution B: Carboxylate Alkylation (The "End-Run")

If the A-AC-1 conditions are too harsh for your substrate, use nucleophilic substitution on the alkyl halide rather than the carbonyl.[1] This moves the steric conflict away from the reaction center.

Protocol:

  • Solvent: Dissolve acid in a polar aprotic solvent (DMF or DMSO).

  • Base: Add 1.2 eq KHCO3 or K2CO3 . Stir for 10 min.

  • Electrophile: Add 1.5 eq Methyl Iodide (MeI) .

  • Conditions: Stir at RT for 2–4 hours.

    • Why it works: The nucleophile is the carboxylate oxygen attacking the unhindered methyl of MeI (Sn2). The steric bulk of the benzoate does not hinder this "outward-facing" attack.

Data Comparison:

MethodMechanismYield (Typical)Reaction TimeNotes
Fischer (Reflux) A-AC-2< 5%24+ hrsFails. Sterically blocked.[1][2]
Acylium (H2SO4) A-AC-1> 90%30 minHarsh acidic conditions.[2]
Alkylation (MeI) Sn2> 95%2-4 hrsMild, but requires toxic alkyl halides.[1]

Troubleshooting Guide: Amide Coupling

Scenario:

Standard coupling with EDC/NHS, HATU, or DCC results in recovered starting material or extremely slow conversion.[1]

Root Cause:

Coupling reagents generate an "Active Ester" (e.g., O-acylisourea or OBt ester).[1][2] These intermediates are bulky. An incoming amine must attack this bulky intermediate at the already crowded carbonyl center. The combined steric bulk of the 2,6-dimethyl groups and the coupling agent makes this impossible.[1]

Solution: The Acid Chloride Pathway

You must convert the acid to the Acid Chloride first. The Chloride ion is the smallest possible leaving group, minimizing the transition state energy.

Critical Step: Catalytic Activation Refluxing 2,6-dimethylbenzoic acid in pure Thionyl Chloride (SOCl2) can still be slow.[1][2] You must use DMF as a catalyst to form the Vilsmeier reagent.

Protocol:

  • Reagents: Suspend Acid (1 eq) in dry DCM (or neat SOCl2).

  • Chlorinating Agent: Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (2-5 eq).[2]

  • Catalyst (Crucial): Add 1-2 drops of dry DMF .

    • Mechanism:[3][4][5][6][7][8][9] DMF reacts with the chlorinating agent to form the Vilsmeier chloroiminium species (

      
      ), which is a far more potent electrophile than SOCl2 itself.[1] It attacks the hindered acid to form an activated intermediate that collapses to the acid chloride.
      
  • Conversion: Stir at RT (for Oxalyl Chloride) or Reflux (for SOCl2) for 1-2 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester).

  • Coupling: Evaporate volatiles to obtain the crude Acid Chloride. Redissolve in DCM, add Amine (1.1 eq) and Base (Et3N/Pyridine, 2.0 eq).[1]

Workflow Visualization

AmideCoupling Start 2,6-Dimethyl Benzoic Acid Decision Direct Coupling? (EDC/HATU) Start->Decision Fail FAILURE: Steric Bulk prevents amine attack Decision->Fail Yes Step1 Step 1: Activation (SOCl2 + cat. DMF) Decision->Step1 No (Choose Acid Chloride Route) Inter Acid Chloride (Ar-COCl) Step1->Inter Vilsmeier Mechanism Step2 Step 2: Amidation (Amine + Et3N) Inter->Step2 Cl is small leaving group Product Sterically Hindered Amide Step2->Product

Caption: Figure 2. Workflow for amide coupling. Direct coupling is a dead-end; the Acid Chloride route via DMF catalysis is the required detour.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DCC or DIC to push the reaction? A: No. Diisopropylcarbodiimide (DIC) and Dicyclohexylcarbodiimide (DCC) form very bulky O-acylisourea intermediates.[2] The steric bulk of the cyclohexyl/isopropyl groups combined with the 2,6-dimethyl groups will completely shut down the reaction.[1]

Q: Why does the melting point of my starting material matter? A: It doesn't directly affect reactivity, but 2,6-dimethylbenzoic acid has a high melting point (114-116°C).[1][2] In solvent-free reactions (like neat SOCl2), ensure you reach a temperature where the system is homogeneous if possible, though the DMF catalyst usually helps solubilize the reactive species.[1]

Q: I need to make the tert-butyl ester. Will the Acylium method work? A: Yes, but be careful. The Acylium ion method (A-AC-1) works well for tert-butyl esters because the mechanism does not require the bulky t-Butanol to attack a crowded center.[1][2] The acylium ion (


) is captured by the alcohol. However, t-Butanol is prone to dehydration in conc.[1][2] H2SO4.[8] Alternative:  Use the Acid Chloride + t-BuOK (Potassium tert-butoxide) or Acid Chloride + t-BuOH/Mg.[1][2]

Q: What is "Newman's Rule of Six"? A: Formulated by Melvin Newman (MS Newman, 1950), it states that if there are significant atoms at the 6-position from the carbonyl oxygen (counting the carbonyl oxygen as 1), esterification is hindered.[1] In 2,6-dimethylbenzoic acid, the methyl hydrogens are in the "6" position, creating the "picket fence" effect.[1] This rule empirically predicts when you must switch from A-AC-2 to A-AC-1 mechanisms.

References

  • Mechanism of Acylium Ion Formation: Shi, H., Wang, Y., & Hua, R. (2015).[1][3][4] Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. Physical Chemistry Chemical Physics.[3][4][7] [1][2]

  • Steric Inhibition of Resonance: Böhm, S., & Exner, O. (2004). Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. Chemistry – A European Journal.[10] [1][2]

  • Synthesis of Hindered Esters (PrepChem Protocol): PrepChem. Synthesis of 2,6-dimethylbenzoic acid, methyl ester.

  • Amide Coupling Troubleshooting: BenchChem Technical Support. Overcoming Steric Hindrance in Coupling Reactions.

  • Vilsmeier-Haack Activation of SOCl2: Master Organic Chemistry. Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism.

Sources

Troubleshooting

Solubility issues of 3-Methoxy-2,6-dimethylbenzoic acid in water

Topic: Solubility & Formulation Troubleshooting Ticket ID: #SOL-3M26DM-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Steric" Challenge Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Formulation Troubleshooting

Ticket ID: #SOL-3M26DM-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Steric" Challenge

Welcome to the technical support hub for 3-Methoxy-2,6-dimethylbenzoic acid . If you are struggling to dissolve this compound in aqueous media, you are encountering a classic case of hydrophobic steric hindrance .[1]

Unlike simple benzoic acid, this molecule features two methyl groups at the ortho positions (2,6) relative to the carboxylic acid.[1][2][3][4] This creates two critical barriers:

  • Steric Inhibition of Resonance (SIR): The bulky methyl groups force the carboxylic acid moiety out of the plane of the benzene ring (orthogonal twist). This alters the pKa and disrupts standard hydration shells.[1][2]

  • High Lipophilicity: The combination of the methoxy group and two methyl groups significantly increases the partition coefficient (LogP), making the neutral form practically insoluble in water.

This guide provides a validated tiered approach to solubilization, moving from basic pH adjustment to advanced co-solvent systems.[1]

Tier 1: The Chemistry of Insolubility (Diagnostic)

FAQ 1: "Why won't it dissolve in neutral water (pH 7.0)?"

Technical Answer: At neutral pH, the compound exists in an equilibrium heavily weighted toward its protonated (neutral) form, which is hydrophobic. While the pKa of 2,6-disubstituted benzoic acids is typically lower than benzoic acid (approx. 3.2–3.5 due to SIR), the Intrinsic Solubility (


)  of the neutral species is extremely low (

mg/mL).

Unless the pH is significantly higher than the pKa (pH > pKa + 2), you will not achieve full ionization. Even at pH 7.0, if your concentration is high, the fraction of unionized acid may exceed its solubility limit, causing precipitation.

Visualizing the Problem

The following diagram illustrates the steric clash preventing solvation.

SolubilityMechanism Neutral Neutral Form (Protonated - COOH) INSOLUBLE Ionized Ionized Form (Deprotonated - COO⁻) SOLUBLE Neutral->Ionized  pH > pKa + 2   (Deprotonation) Ionized->Neutral  pH < pKa   (Precipitation) Steric 2,6-Dimethyl Steric Shield (Blocks Water Access) Steric->Neutral Stabilizes Crystal Lattice

Caption: The equilibrium between the insoluble neutral form and soluble ionized form. The 2,6-dimethyl groups create a steric shield that complicates hydration.

Tier 2: Standard Solubilization Protocols

Protocol A: The "Salt Formation" Method (Preferred)

Best for: Animal studies, high-concentration stocks (>10 mg/mL).

This method converts the acid into its sodium salt in situ, bypassing the low intrinsic solubility.

Reagents:

  • 1.0 M NaOH (Sodium Hydroxide) or KOH.[1][2]

  • PBS (Phosphate Buffered Saline) or Water.[1][2]

Step-by-Step:

  • Weigh the target amount of 3-Methoxy-2,6-dimethylbenzoic acid.[1][2]

  • Calculate the molar equivalent of base. You need a 1:1.05 molar ratio (5% excess base) to ensure complete deprotonation.[1][2]

    • Calculation:

      
      [2]
      
  • Add the calculated volume of 1.0 M NaOH directly to the powder. Do not add water yet.

  • Vortex/Sonicate until the powder turns into a clear viscous syrup or dissolves completely. The high local pH ensures rapid ionization.[1][2]

  • Dilute slowly with water or PBS to the final volume.

  • Check pH: Ensure the final pH is > 6.5. If it drops below 5.0, the compound will crash out.[1][2]

Protocol B: The Co-Solvent Approach

Best for: In vitro cell assays (where high pH is toxic).

Solubility Data Table (Estimated):

Solvent SystemSolubility PotentialNotes
Water (pH 4) Very Low (< 0.1 mg/mL)Precipitates immediately.[1][2]
PBS (pH 7.4) Moderate (~1–2 mg/mL)Risk of precipitation over time.[1][2]
DMSO High (> 50 mg/mL)Standard stock solvent.[1][2]
Ethanol (95%) High (> 30 mg/mL)Good for evaporation protocols.[1][2]
0.1 M NaOH Very High (> 50 mg/mL)Forms Sodium Salt.[1][2]

Workflow:

  • Prepare a 100 mM stock solution in pure DMSO.

  • Store at -20°C (protect from light).

  • For assays, dilute into media while vortexing.[1][2] Limit DMSO to < 0.5% final concentration to avoid cytotoxicity.

Tier 3: Advanced Troubleshooting (The "Crash Out")

FAQ 2: "My compound precipitated when I added the DMSO stock to cell culture media. Why?"

Root Cause: This is the "Parabolic Solubility Profile" trap.[1][2]

  • You dissolved it in DMSO (Solubility is high).[1][2]

  • You added it to Media (mostly water).[1][2]

  • The LogP of the molecule drives it out of the water phase faster than it can ionize, especially if the media pH is slightly acidic due to cell metabolism (lactic acid buildup).

  • The Common Ion Effect: Media contains high [Na+].[1][2] If the solubility product (

    
    ) of the sodium salt is exceeded, it can precipitate as the salt, though the free acid precipitation is more likely.
    
The "Back-Titration" Fix

If precipitation occurs in media:

  • Pre-dilute your DMSO stock 1:10 into PBS adjusted to pH 8.0 .

  • Add this intermediate solution to your media. The slightly higher pH buffer prevents the local "shock" of acidity that causes precipitation.

Troubleshooting Flowchart

Troubleshooting Start Start: Compound Precipitates CheckpH Check pH of Solution Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustBase Add 0.1N NaOH Target pH 7.5 - 8.0 IsAcidic->AdjustBase Yes CheckConc Check Concentration IsAcidic->CheckConc No (pH is Neutral) ReduceConc Dilute Sample (Exceeds Intrinsic Solubility) CheckConc->ReduceConc > 1 mg/mL UseCosolvent Add Co-solvent (10% Cyclodextrin or PEG400) CheckConc->UseCosolvent < 1 mg/mL

Caption: Decision tree for resolving precipitation events in biological buffers.

References & Grounding

  • Steric Inhibition of Resonance (SIR): The 2,6-dimethyl substitution pattern forces the carboxyl group out of planarity, significantly affecting pKa and solubility profiles compared to unsubstituted benzoic acid.

    • Source:Journal of Physical Organic Chemistry, "Infrared spectra and conformation of methyl-substituted benzoic acids" (1998).[1][5]

  • Solubility Mechanisms: The relationship between pH and solubility for weak acids is governed by the Henderson-Hasselbalch equation.[1][2]

    • Source: Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2]

  • Formulation Strategies: Use of cyclodextrins and co-solvents for hydrophobic benzoic acid derivatives.[1][2]

    • Source:Asian Journal of Pharmaceutics, "Techniques to Enhance Solubility of Hydrophobic Drugs" (2016).

  • 2,6-Dimethylbenzoic Acid Properties: Structural analogs confirm the hydrophobic nature and steric effects.[1][2]

    • Source: PubChem CID 12439.[1][2] [2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Methoxy-2,6-dimethylbenzoic acid before handling.

Sources

Optimization

Technical Support Center: 3-Methoxy-2,6-dimethylbenzoic Acid Chromatography

Status: Operational Ticket ID: T-3M26DMBA-OPT Assigned Specialist: Senior Application Scientist Executive Summary: The Steric Challenge Welcome to the technical support hub for 3-Methoxy-2,6-dimethylbenzoic acid . Resolv...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-3M26DMBA-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

Welcome to the technical support hub for 3-Methoxy-2,6-dimethylbenzoic acid .

Resolving peak tailing for this molecule requires more than standard "generic" protocol adjustments.[1] You are dealing with a sterically hindered benzoic acid . The two methyl groups at the ortho positions (2,6) force the carboxyl group out of planarity with the benzene ring. This "Ortho Effect" prevents resonance stabilization, effectively increasing the acidity (lowering the


) compared to unsubstituted benzoic acid, while simultaneously creating a bulky hydrophobic shield around the polar head.

Standard 0.1% Formic Acid protocols often fail here because they do not provide sufficient ionic strength or pH suppression to handle this specific steric-electronic environment.

Module 1: Mobile Phase Chemistry (The Primary Fix)

Q: I am using 0.1% Formic Acid, but the peak is still tailing. Why?

A: You are likely falling into the "Weak Acid Trap."

Formic acid is a weak acid (


 ~3.75). At 0.1% concentration, the pH is typically around 2.7.
  • The Problem: Due to the Ortho Effect , 3-Methoxy-2,6-dimethylbenzoic acid is likely more acidic than typical benzoic acid (

    
     4.2). If its 
    
    
    
    drops to ~3.2–3.5 due to steric inhibition of resonance, a mobile phase at pH 2.7 puts you within the buffering range where the molecule exists as a mixture of ionized (COO⁻) and non-ionized (COOH) species. This "mixed-mode" state causes kinetic lag and tailing.
  • The Fix: You must suppress ionization completely. You need a pH at least 2 units below the

    
    .
    
    • Switch to Trifluoroacetic Acid (TFA): 0.1% TFA yields a pH of ~2.[2]0. This is strong enough to fully protonate the carboxyl group and suppress silanol activity.

    • Switch to Phosphate Buffer: If you are not using MS (Mass Spectrometry), use 20 mM Potassium Phosphate (pH 2.0–2.3). The high ionic strength masks secondary interactions better than any volatile acid.

Q: Can I use high pH instead?

A: Yes, but with caution. At pH > 7.0, the acid is fully ionized (COO⁻). This eliminates the mixed-mode issue. However, you must ensure your column is hybrid-silica or polymer-based to resist dissolution at high pH.

  • Note: The 2,6-dimethyl steric bulk may reduce the binding kinetics of the ionized form, potentially causing band broadening due to poor mass transfer, even if the tailing (asymmetry) improves.

Module 2: Stationary Phase Selection

Q: My C18 column works for other acids but fails here. Is the column broken?

A: No, it is likely a "Selectivity Mismatch." Standard C18 ligands are often bonded to the silica surface with their own steric constraints.

  • Steric Exclusion: The bulky 2,6-dimethyl groups on your analyte make it difficult for the molecule to penetrate the dense C18 brush to interact with the hydrophobic core.

  • Silanol Exposure: Because the analyte cannot nestle deeply into the C18 phase, it "skates" on the surface where residual silanols (Si-OH) are most active.[1] The methoxy oxygen and the carboxyl carbonyl can hydrogen bond with these silanols, causing severe tailing.

Q: What is the recommended stationary phase?

A:

  • Polar-Embedded C18: These columns have a polar group (amide/carbamate) near the silica surface. This shields the silanols and provides an alternative interaction site for the methoxy group.

  • Phenyl-Hexyl: This is often the "Magic Bullet" for aromatic acids. The phenyl ring in the stationary phase can engage in

    
     interactions with the benzene ring of your analyte. This interaction is less dependent on the steric accessibility of the carboxyl group.
    

Module 3: Troubleshooting Workflow

Visualizing the Solution Path

The following logic flow illustrates the decision-making process for diagnosing tailing issues specific to this molecule.

TroubleshootingLogic Start Symptom: Peak Tailing CheckLoad Check Mass Load (Shark Fin Shape?) Start->CheckLoad Dilute Dilute Sample 10x CheckLoad->Dilute ShapeImp Shape Improves? Dilute->ShapeImp MassOverload Diagnosis: Mass Overload Fix: Increase Column ID or Reduce Load ShapeImp->MassOverload Yes CheckMobile Check Mobile Phase pH ShapeImp->CheckMobile No IsFormic Is Modifier 0.1% Formic Acid? CheckMobile->IsFormic SwitchTFA Switch to 0.1% TFA or Phosphate Buffer pH 2.0 IsFormic->SwitchTFA Yes (Weak Ion Suppression) CheckColumn Check Stationary Phase IsFormic->CheckColumn No (Already Low pH) IsStandardC18 Is it standard C18? CheckColumn->IsStandardC18 IsStandardC18->Start Consult Hardware (Frit/Tubing) SwitchPhase Switch to Phenyl-Hexyl or Polar-Embedded C18 IsStandardC18->SwitchPhase Yes (Steric/Silanol Issue)

Figure 1: Decision matrix for diagnosing peak asymmetry in sterically hindered acidic compounds.

Module 4: Mechanism of Interaction

Understanding why tailing occurs allows you to predict future issues. The diagram below details the competition between the desired hydrophobic retention and the undesired silanol interaction.[3]

InteractionMechanism cluster_StationaryPhase Stationary Phase Surface Analyte 3-Methoxy-2,6-dimethylbenzoic acid Ligand C18 Ligand (Hydrophobic Retention) Analyte->Ligand Sterically Hindered (Weak Interaction) Silanol Free Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding / Ion Exchange (Strong Tailing Cause) TFA TFA / Low pH Buffer TFA->Analyte Fully Protonates (COOH) TFA->Silanol Protonates/Masks

Figure 2: The "Tailing Mechanism." Note how the steric hindrance weakens the desired C18 interaction, allowing the stronger, undesirable silanol interaction to dominate unless masked by low pH.

Standard Operating Procedures (SOPs)

Protocol A: High-Performance Low pH Buffer (Non-MS)

Best for UV detection where maximum peak symmetry is required.

  • Weigh: 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve: Add to 950 mL of HPLC-grade water.

  • Adjust: Use Phosphoric Acid (85%) to adjust pH to exactly 2.1 .

  • Dilute: Bring to volume (1000 mL) with water.

  • Filter: Filter through a 0.2 µm membrane.

  • Usage: Mix 50/50 or 60/40 with Acetonitrile (Do not use Methanol if high pressures are a concern, though Methanol often provides better selectivity for benzoic acids).

Protocol B: MS-Compatible Mobile Phase

Best for LC-MS applications.

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) .

    • Warning: TFA suppresses MS ionization.[4][5] If sensitivity is critical, use Difluoroacetic Acid (DFA) as a compromise between signal and shape.

  • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Start at 5% B. The 2,6-dimethyl group adds hydrophobicity, so expect elution later than standard benzoic acid.

Troubleshooting Data Matrix

SymptomProbable CauseVerification StepCorrective Action
Tailing (Asymmetry > 1.5) Silanol InteractionSwitch to pH 2.0 (TFA/Phosphate).Lower pH to suppress silanols.[4]
Shark Fin Peak Mass OverloadInject 1/10th concentration.Reduce injection volume or concentration.
Broad/Split Peak Solvent MismatchCheck sample diluent.Dissolve sample in mobile phase starting conditions.
Fronting Solubility/ChannelingCheck column void volume.Replace column; ensure sample is fully soluble.
Retention Shift pH InstabilityMeasure pH of aqueous waste.Use a buffered mobile phase instead of simple acid addition.

References

  • Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Chromatography Online (LCGC). (2020). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • PubChem. (2025).[6] 2,6-Dimethylbenzoic acid Structure and Properties. Retrieved from [Link]

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Methoxy-2,6-dimethylbenzoic Acid

Executive Summary Objective: To provide a definitive structural elucidation guide for 3-Methoxy-2,6-dimethylbenzoic acid , distinguishing it from isobaric impurities and structural isomers (e.g., 2,4-dimethyl analogs) us...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural elucidation guide for 3-Methoxy-2,6-dimethylbenzoic acid , distinguishing it from isobaric impurities and structural isomers (e.g., 2,4-dimethyl analogs) using Mass Spectrometry (MS).

Core Insight: The unique 2,6-dimethyl substitution pattern creates a "Double Ortho Effect," forcing the carboxyl group perpendicular to the aromatic ring. This steric inhibition of resonance triggers a specific fragmentation channel—the elimination of H₂O (18 Da) —which is mechanistically distinct from the standard loss of hydroxyl radicals (17 Da) observed in non-ortho-substituted isomers. This guide compares these fragmentation pathways to provide a self-validating identification protocol.

Structural Context: The "Double Ortho" Mechanism

In mass spectrometry, identifying regioisomers of polysubstituted benzoic acids relies on the Ortho Effect .

  • Standard Benzoic Acids: Typically fragment via

    
    -cleavage, losing a hydroxyl radical (
    
    
    
    OH, 17 Da) to form an acylium ion
    
    
    .
  • 3-Methoxy-2,6-dimethylbenzoic Acid (The Target): The two methyl groups at positions 2 and 6 create severe steric crowding. This forces the carboxylic acid moiety out of the aromatic plane, preventing conjugation.

    • Consequence: The carbonyl oxygen is positioned optimally to abstract a hydrogen from an ortho-methyl group.[1]

    • Result: A dominant loss of water (H₂O, 18 Da) to form a stable bicyclic or ketene-like cation, rather than the simple loss of

      
      OH.
      

Comparative Fragmentation Analysis

This section compares the fragmentation of the target compound against its most likely structural isomer, 3-Methoxy-2,4-dimethylbenzoic acid . While both have the same molecular weight (180.20 g/mol ), their fragmentation fingerprints differ significantly due to the steric environment.

Data Summary: Target vs. Alternative Isomer
FeatureTarget: 3-Methoxy-2,6-dimethylbenzoic acidAlternative: 3-Methoxy-2,4-dimethylbenzoic acidMechanistic Cause
Molecular Ion (

)
m/z 180 (Strong)m/z 180 (Strong)Stable aromatic ring.[1]
Primary Loss

(m/z 162)

(m/z 163)
Ortho Effect: 2,6-isomer favors H-transfer from methyl to OH; 2,4-isomer favors simple cleavage.
Secondary Loss


Loss of methyl radical from the methoxy ether group.
Decarboxylation

(m/z 136)

(m/z 136)
Loss of neutral CO₂ (common in ESI- mode).
Base Peak (EI) Often m/z 162 or 134 Often m/z 163 or 135 2,6-isomer forms stable isobenzofuran-like cation after water loss.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. The Red Path highlights the diagnostic "Ortho Effect" unique to the 2,6-substitution.

Fragmentation M_Ion Molecular Ion [M]+. m/z 180 Ortho_Intermediate H-Transfer (Ortho-Methyl) M_Ion->Ortho_Intermediate Steric Twist (2,6-sub) M_OH [M - OH]+ m/z 163 (Acylium Ion) M_Ion->M_OH Standard Alpha Cleavage (Isomers) M_Methoxy [M - CH3]+ m/z 165 M_Ion->M_Methoxy - CH3 (Methoxy) M_Water [M - H2O]+. m/z 162 (Diagnostic Peak) Ortho_Intermediate->M_Water - H2O (18 Da) M_CO [M - H2O - CO]+. m/z 134 M_Water->M_CO - CO (28 Da) M_CO_2 [M - OH - CO]+ m/z 135 M_OH->M_CO_2 - CO

Figure 1: Fragmentation logic showing the diagnostic "Ortho Effect" pathway (Red) specific to 2,6-dimethyl substitution, contrasting with standard acylium formation (Green).

Experimental Protocols

To reliably generate these spectra, two distinct methods are recommended depending on the available instrumentation.

Method A: GC-MS (Derivatization Required)

Best for: High-resolution structural confirmation and impurity profiling. Note: Direct injection of free carboxylic acids leads to peak tailing.[1] Derivatization is mandatory.[1]

  • Sample Preparation:

    • Dissolve 1 mg of 3-Methoxy-2,6-dimethylbenzoic acid in 100 µL Ethyl Acetate.

    • Derivatization: Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes. (Target forms the TMS-ester , MW = 252).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm, 0.25µm).[1]

    • Inlet: 250°C, Split 10:1.

    • Oven: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Parameters (EI):

    • Source: 230°C, Energy: 70 eV.[1]

    • Scan Range: m/z 50–300.[1]

  • Expected Shift: The TMS-ester (m/z 252) will lose Methyl (15 Da) to form m/z 237 (

    
    ).[1] The "Ortho Effect" in TMS esters typically manifests as the loss of TMS-OH (90 Da)  or complex rearrangements, distinguishing it from isomers.
    
Method B: Direct Infusion ESI-MS/MS (LC-MS)

Best for: Rapid identification without derivatization.

  • Sample Preparation:

    • Dissolve to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Precursor Ion: m/z 179.[1]

  • MS/MS Fragmentation (CID):

    • Apply Collision Energy (CE): 15–30 eV.[1]

    • Key Transition: m/z 179

      
       m/z 135 (Loss of 
      
      
      
      , Decarboxylation).[1]
    • Differentiation: 2,6-substituted benzoates decarboxylate more readily than isomers due to the relief of steric strain upon losing the bulky carboxyl group.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,6-Dimethylbenzoic Acid. National Institute of Standards and Technology.[1][2][3] [Link]

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Detailed discussion on the "Ortho Effect" in mass spectrometry).

  • Waters Corporation. (2021).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note. [Link]

Sources

Comparative

In-Depth HPLC Retention Time Comparison: 3-Methoxy-2,6-dimethylaniline vs. 3-Methoxy-2-methylaniline

Executive Summary In pharmaceutical development, distinguishing between closely related structural analogs is a routine yet critical analytical challenge. 3-Methoxy-2,6-dimethylaniline and 3-Methoxy-2-methylaniline are v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing between closely related structural analogs is a routine yet critical analytical challenge. 3-Methoxy-2,6-dimethylaniline and 3-Methoxy-2-methylaniline are vital synthetic intermediates—most notably utilized in the development of modern kinase inhibitors like the PKMYT1 inhibitor Lunresertib[1].

As an Application Scientist, I frequently observe that the addition of a single methyl group drastically alters a molecule's chromatographic behavior. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 3-methoxy-2,6-dimethylaniline exhibits a significantly longer retention time (


) than its 2-methyl counterpart . This guide breaks down the exact mechanistic causality behind this shift and provides a self-validating experimental protocol for their baseline separation.

Mechanistic Causality: The "Why" Behind the Retention Shift

To understand why these two molecules separate so distinctly on a C18 column, we must look beyond basic molecular weight and examine the thermodynamic interactions between the analyte, the mobile phase, and the stationary phase.

The Hydrophobic Effect (LogP)

In RP-HPLC, the stationary phase (e.g., octadecylsilane or C18) is highly non-polar, while the mobile phase is polar (aqueous buffer/methanol). The addition of a methyl group at the 6-position of the aniline ring increases the molecule's overall non-polar surface area. This inherently increases the partition coefficient (LogP), driving the 2,6-dimethyl analog deeper into the hydrophobic stationary phase.

Steric Inhibition of Solvation

While lipophilicity plays a role, steric hindrance is the primary driver of this retention shift.

  • In 3-methoxy-2-methylaniline , the primary amine (

    
    ) is only mono-ortho substituted. The nitrogen lone pair remains relatively exposed, allowing it to readily form hydrogen bonds with the aqueous mobile phase. This high degree of solvation accelerates its elution.
    
  • In 3-methoxy-2,6-dimethylaniline , the amine is flanked by two bulky ortho-methyl groups. This di-ortho substitution creates a severe steric blockade, physically preventing water and methanol molecules from solvating the nitrogen lone pair[2].

Because the polar amine is "masked" by steric hindrance, the molecule's apparent polarity drops. Stripped of its ability to interact with the mobile phase, the 2,6-dimethyl analog is forced into a much stronger hydrophobic interaction with the C18 column, delaying its elution[3].

Quantitative Data Comparison

The table below summarizes the physicochemical properties and the expected chromatographic behavior of both compounds. The retention times are extrapolated from validated C18 isocratic methods used for analogous toluidine and xylidine derivatives[3].

Parameter3-Methoxy-2-methylaniline3-Methoxy-2,6-dimethylaniline
Substituent Pattern Mono-ortho methylDi-ortho methyl
Steric Environment Open / AccessibleShielded / Hindered
Estimated LogP ~ 1.7~ 2.1
Aqueous Solvation High (Strong H-bonding)Low (Sterically blocked)
Expected

(min)
~ 7.5 ~ 12.5
Capacity Factor (

)
~ 2.5~ 5.0

Note:


 values assume a standard 150 mm C18 column running a 50:50 Methanol/Buffer mobile phase at 1.0 mL/min.

Chromatographic Retention Mechanism Pathway

The following diagram maps the logical relationship between molecular structure, steric hindrance, and the resulting chromatographic retention times.

G cluster_0 3-Methoxy-2-methylaniline (Low Steric Hindrance) cluster_1 3-Methoxy-2,6-dimethylaniline (High Steric Hindrance) A1 Exposed -NH2 Group H1 High Aqueous Solvation A1->H1 H-Bonding R1 Faster Elution (Low tR) H1->R1 Mobile Phase Affinity A2 Sterically Shielded -NH2 H2 Poor Aqueous Solvation A2->H2 Steric Blockade S2 Strong C18 Interaction A2->S2 Increased Lipophilicity R2 Delayed Elution (High tR) H2->R2 Reduced Polarity S2->R2 Stationary Phase Affinity

Caption: Logical relationship of steric hindrance on RP-HPLC retention times.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. It cannot merely list steps; it must include internal controls that prove the system is functioning correctly during execution.

Reagents & Equipment
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Methanol and 50 mM Potassium Phosphate Buffer (pH 6.9) at a 50:50 (v/v) ratio.

  • Detection: UV-Vis Diode Array Detector (DAD) set to 230 nm.

  • Void Volume Marker: Uracil (50 µg/mL in mobile phase).

Step-by-Step Workflow
  • System Equilibration: Flush the C18 column with the mobile phase at a flow rate of 1.0 mL/min at 40 °C until a stable baseline is achieved (typically 30 minutes).

  • Void Volume (

    
    ) Determination (Self-Validation Step 1):  Inject 10 µL of the Uracil standard. Because Uracil is unretained on C18 under these conditions, its elution time establishes the exact dead time (
    
    
    
    ) of your specific fluidic system.
  • Sample Injection: Inject 10 µL of a mixed standard containing 20 ppm of both 3-methoxy-2-methylaniline and 3-methoxy-2,6-dimethylaniline.

  • Data Acquisition: Record the chromatogram for 15 minutes. The 2-methyl analog will elute first, followed by the 2,6-dimethyl analog.

System Suitability & Self-Validation Metrics

To trust the data, the system must pass the following internal checks:

  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    for both peaks. Reporting
    
    
    instead of raw
    
    
    normalizes your data, making it immune to slight flow rate errors or tubing length differences.
  • Resolution (

    
    ) Verification (Self-Validation Step 2):  Calculate the resolution between the two peaks. The system is only validated if 
    
    
    
    (baseline separation). An
    
    
    indicates column degradation (channeling) or an error in mobile phase preparation.

References

  • Title: Electrochemical Reduction as a Powerful Tool to Highlight the Possible Formation of By-Products More Toxic Than Sudan III Dye Source: International Journal of Electrochemical Science, Vol. 7, 2012. URL: [Link]

  • Title: Pi-Pi complexation of bupivacaine and analogues with aromatic receptors: Implications for overdose remediation Source: International Journal of Nanomedicine, 2007. URL: [Link]

  • Title: Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 Source: Journal of Medicinal Chemistry, 2023. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-Methoxy-2,6-dimethylbenzoic acid via qNMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control check...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of 3-Methoxy-2,6-dimethylbenzoic acid, a key intermediate in various synthetic pathways. As a senior application scientist, my focus extends beyond procedural steps to elucidate the rationale behind experimental choices, ensuring a robust and self-validating methodology.

The Primacy of Purity and the Power of qNMR

The purity of an Active Pharmaceutical Ingredient (API) or a research compound directly influences its efficacy, safety, and stability. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment.[1] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of an analyte against a certified internal standard, providing an absolute purity value.[2][3] This is because the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[3]

The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," provides a framework for validating analytical methods, and this guide will align with its principles to establish the suitability of qNMR for its intended purpose.[4][5]

Experimental Design: A Step-by-Step Protocol for qNMR Purity Determination

The following protocol for determining the purity of 3-Methoxy-2,6-dimethylbenzoic acid is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Diagram of the qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Define Analytical Target Profile (ATP) solvent_selection Select Deuterated Solvent (e.g., DMSO-d6) start->solvent_selection Solubility & Compatibility is_selection Choose Internal Standard (IS) (e.g., Maleic Acid) solvent_selection->is_selection Non-overlapping Signals weighing Accurately Weigh Analyte and IS is_selection->weighing High Purity & Stability dissolution Dissolve Analyte and IS in Solvent weighing->dissolution Use Microbalance transfer Transfer to NMR Tube dissolution->transfer Ensure Homogeneity instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_optimization Optimize Acquisition Parameters (e.g., Relaxation Delay, Pulse Angle) instrument_setup->param_optimization data_collection Collect FID Data param_optimization->data_collection Ensure Full Relaxation processing Fourier Transform, Phasing, Baseline Correction data_collection->processing integration Integrate Analyte and IS Signals processing->integration Manual Integration Recommended calculation Calculate Purity integration->calculation validation Method Validation (ICH Q2(R1)) calculation->validation end End: Report Purity & Uncertainty validation->end

Caption: Workflow for qNMR Purity Determination.

Detailed Protocol

1. Selection of Internal Standard and Solvent:

  • Causality: The choice of an internal standard (IS) is critical for accurate quantification.[6][7] The IS should be chemically stable, have high purity (≥99%), and its NMR signals should not overlap with those of the analyte or solvent.[6][8] Maleic acid is a common choice due to its stability and simple singlet in the 1H NMR spectrum. The deuterated solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution.[9][10] For 3-Methoxy-2,6-dimethylbenzoic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent.

2. Sample Preparation:

  • Procedure:

    • Accurately weigh approximately 10-20 mg of 3-Methoxy-2,6-dimethylbenzoic acid into a clean, dry vial using a calibrated microbalance.[8][11]

    • Accurately weigh a similar amount of the chosen internal standard (e.g., maleic acid) into the same vial.

    • Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.[9]

    • Ensure complete dissolution by vortexing or gentle sonication.[9]

    • Transfer the solution to a high-quality 5 mm NMR tube.[9]

  • Trustworthiness: Preparing samples in triplicate is recommended to assess the precision of the method.[8][12]

3. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[11]

  • Key Parameters:

    • Pulse Angle: A 90° pulse is recommended for optimal signal intensity.[11]

    • Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation and accurate integration.[7]

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[13]

4. Data Processing and Purity Calculation:

  • Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is carefully phased and baseline corrected. Manual processing is often preferred for precision.[11]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 3-Methoxy-2,6-dimethylbenzoic acid, the methoxy protons or the aromatic protons can be used. For maleic acid, the two olefinic protons will give a singlet.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Method Validation According to ICH Q2(R1)

To ensure the qNMR method is fit for its intended purpose, it must be validated according to the principles outlined in ICH Q2(R1).[4][5]

Validation Parameters and Hypothetical Data
Validation Parameter Procedure Acceptance Criteria Hypothetical Result for 3-Methoxy-2,6-dimethylbenzoic acid
Specificity Analyze a blank (solvent and IS), the analyte, and a mixture.No interfering signals at the retention times of the analyte and IS.No interfering signals observed.
Linearity Analyze a series of at least 5 concentrations of the analyte.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Recovery of 98.0% to 102.0%99.5% - 101.2% recovery
Precision (Repeatability) Analyze a minimum of 6 replicate samples at 100% of the test concentration.RSD ≤ 2%RSD = 0.5%
Intermediate Precision Repeat the precision study on a different day with a different analyst.RSD ≤ 3%RSD = 0.8%
Range The range is inferred from the linearity, accuracy, and precision studies.The range for which the method is accurate, precise, and linear.80% to 120% of the target concentration.
Robustness Deliberately vary method parameters (e.g., temperature, relaxation delay).No significant effect on the results.The method is robust to minor variations.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, it's important to understand its performance in comparison to other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14]

Decision-Making for Purity Analysis

G cluster_decision Technique Selection start Need for Absolute Purity? volatile Are Impurities Volatile? start->volatile No (Relative Purity Sufficient) qnmr qNMR start->qnmr Yes thermolabile Is the Analyte Thermolabile? volatile->thermolabile No gc GC / GC-MS volatile->gc Yes hplc HPLC thermolabile->hplc Yes combo Combination of Techniques thermolabile->combo No

Caption: Decision tree for selecting a purity analysis technique.

Performance Comparison
Parameter qNMR HPLC (UV Detection) GC (FID Detection)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection based on UV absorbance.Separation based on volatility, detection based on ion formation in a flame.
Quantification Absolute, with a certified internal standard.[2][3]Relative, requires reference standards for all impurities.Relative, requires reference standards for all impurities.
Sample Preparation Simple dissolution.[8]Can be more complex (e.g., filtration, derivatization).May require derivatization for non-volatile compounds.
Analysis Time Relatively fast per sample.[2]Can be time-consuming due to long run times.Typically faster run times than HPLC.
Destructive? Non-destructive.[3]Destructive.Destructive.
Strengths High accuracy and precision, universal detector, structural information.[15]Versatile for a wide range of compounds.[14]Excellent for volatile and semi-volatile compounds.[14]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.[7]Requires chromophores for UV detection, response factors vary.Not suitable for non-volatile or thermolabile compounds.

Conclusion

For the validation of the purity of 3-Methoxy-2,6-dimethylbenzoic acid, qNMR stands out as a superior technique for providing an accurate and absolute purity value. Its direct quantification capabilities, coupled with the structural information inherent in an NMR spectrum, make it an invaluable tool in both research and regulated environments. While techniques like HPLC and GC have their merits, particularly for impurity profiling, qNMR offers a more direct and often more efficient path to definitive purity assessment. By following a well-designed and validated protocol, researchers and drug development professionals can have high confidence in the quality and integrity of their materials.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Research. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. [Link]

  • Electronic Supplementary Information. Rsc.org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • 3-Methoxy-2-nitrobenzoic acid. PubChem. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). Pharmaceutical Outsourcing. [Link]

  • 3-Methoxy-2-MethylBenzoic Acid. PubChem. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. [Link]

  • Solved For 3-methoxybenzoic acid, can you please annotate 1. (2021, March 19). Chegg.com. [Link]

  • 3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment for Handling 3-Methoxy-2,6-dimethylbenzoic acid

[1][2] Executive Summary & Risk Assessment As a Senior Application Scientist, I must emphasize that while 3-Methoxy-2,6-dimethylbenzoic acid is a valuable building block in pharmaceutical synthesis (often associated with...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Assessment

As a Senior Application Scientist, I must emphasize that while 3-Methoxy-2,6-dimethylbenzoic acid is a valuable building block in pharmaceutical synthesis (often associated with chalcone derivatives and ligand development), its safety profile requires rigorous attention.

Unlike common bulk reagents, specific toxicological data (LD50) for this exact isomer (CAS 908103-53-7) is often sparse in public registries. Therefore, we apply the Precautionary Principle , deriving our safety protocols from the structure-activity relationships (SAR) of its closest analogues (e.g., 2,6-dimethoxybenzoic acid and 3-methoxy-2-methylbenzoic acid).

Core Hazards:

  • Corrosivity/Irritation: The carboxylic acid moiety (

    
    ) acts as a proton donor, capable of causing significant contact dermatitis and ocular damage (Category 2A/2B).
    
  • Bioavailability: The 2,6-dimethyl substitution increases lipophilicity compared to unsubstituted benzoic acid, potentially facilitating faster dermal absorption if solubilized in organic carriers (DMSO, DCM).

  • Respiratory Sensitization: As a fine crystalline powder, it poses a high risk of inhalation irritation (STOT SE 3) during weighing and transfer.

PPE Selection Matrix

This matrix is designed to create a self-validating safety system. Do not deviate from these specifications without a documented risk assessment.

Protection ZoneComponentTechnical SpecificationRationale (Causality)
Ocular Safety GogglesIndirect Vented or Non-Vented (ANSI Z87.1+)Standard safety glasses are insufficient. The fine particulate nature of this acid allows dust to bypass side shields. Acidic dust in the eye creates immediate saline-induced protonation, causing severe irritation.
Dermal (Hands) Primary GloveNitrile (0.11 mm / 4 mil minimum) Nitrile provides excellent resistance to weak organic acids. Latex is not recommended due to poor organic solvent resistance if the acid is in solution.
Dermal (Double) Secondary GloveNitrile (Extended Cuff) Required when solubilizing. If dissolving in DMSO or DMF, double-gloving is mandatory. These solvents act as vehicles, carrying the acid through single layers of PPE.
Respiratory Mask / RespiratorN100 / P3 or Fume Hood Critical: Weighing must occur inside a certified Chemical Fume Hood. If a hood is unavailable (not recommended), a full-face respirator with P100 cartridges is required to prevent mucous membrane acidification.
Body Lab CoatPoly-cotton or Tyvek® Must be buttoned to the neck. Tyvek sleeves are recommended for scale-up (>10g) operations to prevent dust accumulation on forearms.

PPE Decision Logic (Graphviz)

The following decision tree illustrates the dynamic selection of PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 3-Methoxy-2,6-dimethylbenzoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Liquid_State Solubilized (DMSO/MeOH/DCM) State_Check->Liquid_State Weighing Weighing Operation Solid_State->Weighing Solvent_Check Check Carrier Solvent Liquid_State->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash <18") 2. Nitrile Gloves (Single) 3. Indirect Vented Goggles Weighing->Solid_PPE Standard_Solvent Ethanol / Water Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO / DMF / DCM Solvent_Check->Penetrating_Solvent Liquid_PPE_Std REQUIRED: 1. Splash Goggles 2. Nitrile Gloves (Single) Standard_Solvent->Liquid_PPE_Std Liquid_PPE_High REQUIRED: 1. Double Nitrile Gloves 2. Face Shield + Goggles 3. Tyvek Sleeves Penetrating_Solvent->Liquid_PPE_High

Caption: Dynamic PPE selection logic based on physical state and solvent vehicle risks.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: Substituted benzoic acids are prone to static charge buildup, leading to "flying powder" which increases inhalation risk.

  • Engineering Control: Activate the fume hood 5 minutes prior to use. Verify face velocity (0.3–0.5 m/s).

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance if available. Alternatively, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Transfer: Do not pour from the source bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water) followed by ethanol. Reasoning: Water solubilizes the acid salt; ethanol removes the organic residue.

B. Solubilization (Liquid State)

Context: 3-Methoxy-2,6-dimethylbenzoic acid has limited water solubility but dissolves readily in organic solvents.

  • Solvent Choice: When using DMSO or DMF, recognize that these solvents permeate nitrile gloves in <15 minutes.

  • Technique: Add the solid to the vial first, then add the solvent. This prevents displacement splashing.

  • Venting: If reacting with a base (e.g., Sodium Bicarbonate) to form a salt, CO₂ gas will be generated. Do not cap the vial tightly immediately. Allow gas evolution to cease to prevent vessel over-pressurization.

Emergency Response & Disposal

Spill Management

In the event of a powder spill (>500 mg):

  • Isolate: Mark the area.

  • PPE Upgrade: Don a P100 respirator if outside a hood.

  • Neutralize: Cover the powder with a weak base (Sodium Carbonate or Calcium Carbonate).

  • Clean: Wet the powder slightly with water (to prevent dust), then scoop into a hazardous waste bag.

Disposal Workflow (Graphviz)

Disposal_Workflow Waste Waste Generation Identify Identify Stream Waste->Identify Solid_Waste Solid Contaminated (Gloves/Paper) Identify->Solid_Waste Liquid_Waste Liquid Solution Identify->Liquid_Waste Solid_Bin Solid Hazardous Waste (Tag: Toxic/Irritant) Solid_Waste->Solid_Bin Check_pH Check pH / Solvent Liquid_Waste->Check_pH Halogenated Halogenated Organic (if DCM/Chloroform used) Check_pH->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (DMSO/MeOH/Acetone) Check_pH->NonHalogenated No Halogens

Caption: Cradle-to-grave disposal logic ensuring compliance with environmental health and safety (EHS) standards.

Disposal Classification
  • Waste Stream: Organic Acid / Organic Solvent Mixture.

  • Segregation: NEVER mix with strong oxidizers (Nitric Acid, Peroxides) or strong bases in the waste container. Exothermic neutralization in a closed waste drum can cause explosion.

  • Labeling: "Hazardous Waste - 3-Methoxy-2,6-dimethylbenzoic acid - Irritant."

References

  • Pharmaffiliates. (n.d.). 3-Methoxy-2,6-dimethylbenzoic Acid (CAS 908103-53-7) Product Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid Derivatives Toxicity Profile. National Library of Medicine. Retrieved from [Link]

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